Technical Documentation Center

1-(2,6-difluoro-3-methylphenyl)propan-2-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,6-difluoro-3-methylphenyl)propan-2-one
  • CAS: 1305323-94-7

Core Science & Biosynthesis

Foundational

Thermodynamic stability data for 2,6-difluoro-3-methyl substituted phenylacetones

An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-Difluoro-3-Methyl Substituted Phenylacetones Authored by: A Senior Application Scientist Abstract In the landscape of modern drug discovery and developmen...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 2,6-Difluoro-3-Methyl Substituted Phenylacetones

Authored by: A Senior Application Scientist

Abstract

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount to ensuring its safety, efficacy, and shelf-life. Among these properties, thermodynamic stability is a critical parameter that dictates a compound's resistance to decomposition under thermal stress. This guide provides a comprehensive examination of the thermodynamic stability of 2,6-difluoro-3-methyl substituted phenylacetones, a class of compounds with potential applications in medicinal chemistry. We will explore the theoretical underpinnings of their stability, detail rigorous experimental methodologies for its assessment, and provide insights into the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust framework for stability analysis.

Introduction: The Imperative of Thermodynamic Stability in Pharmaceutical Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, with a significant number of failures attributed to poor physicochemical properties. Thermodynamic stability, a measure of a molecule's energy state relative to its potential degradation products, is a cornerstone of a successful pharmaceutical formulation.[1] A compound with high thermodynamic stability is less likely to degrade under storage and processing conditions, ensuring that the patient receives the intended dose and is not exposed to potentially toxic degradation products.[2][3]

The phenylacetone scaffold is a common motif in medicinal chemistry. The specific substitution pattern of 2,6-difluoro-3-methyl is of particular interest. The fluorine atoms, owing to the strength of the C-F bond and their electron-withdrawing nature, are known to enhance metabolic stability and can significantly influence molecular conformation and thermostability.[4][5][6] The methyl group, an electron-donating substituent, can also modulate the electronic properties and stability of the aromatic ring.[7] This guide will provide the necessary tools to quantify the thermodynamic stability of such substituted phenylacetones, enabling a data-driven approach to drug candidate selection and formulation development.

Theoretical Framework: Understanding the Drivers of Stability

The thermodynamic stability of 2,6-difluoro-3-methyl substituted phenylacetone is governed by the interplay of several factors, primarily the electronic effects of the substituents on the aromatic ring and the inherent bond energies.

  • Fluorine Substitution: The two fluorine atoms at the 2 and 6 positions exert a strong inductive electron-withdrawing effect, which can increase the stability of the aromatic ring.[8] Furthermore, the C-F bond is the strongest single bond to carbon, contributing significantly to the overall thermal stability of the molecule.[9] This enhanced stability can make the molecule more resistant to chemical and thermal degradation.[4][5]

  • Methyl Substitution: The methyl group at the 3-position is an electron-donating group through hyperconjugation. This can influence the electron density of the aromatic ring and potentially impact its reactivity and stability.[7]

  • Steric Effects: The ortho-substituents (2,6-difluoro) can create steric hindrance around the acetyl group, potentially influencing its conformation and interaction with the phenyl ring. This can have a cascading effect on the overall molecular stability.

The interplay of these electronic and steric factors determines the overall thermodynamic landscape of the molecule. A logical representation of these influences is depicted below.

G cluster_0 Substituent Effects cluster_1 Molecular Properties cluster_2 Outcome 2,6-Difluoro 2,6-Difluoro Electronic Distribution Electronic Distribution 2,6-Difluoro->Electronic Distribution Inductive Effect Steric Hindrance Steric Hindrance 2,6-Difluoro->Steric Hindrance Bond Energies Bond Energies 2,6-Difluoro->Bond Energies Strong C-F bond 3-Methyl 3-Methyl 3-Methyl->Electronic Distribution Hyperconjugation Thermodynamic_Stability Thermodynamic Stability Electronic Distribution->Thermodynamic_Stability Steric Hindrance->Thermodynamic_Stability Bond Energies->Thermodynamic_Stability

Influence of substituents on thermodynamic stability.

Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of a compound's thermodynamic stability. The two primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[10][11] These methods provide complementary information on the thermal behavior of a material.[2]

The general workflow for assessing the thermodynamic stability of a new compound is outlined below.

G A Compound Synthesis & Purification B Differential Scanning Calorimetry (DSC) A->B Sample Prep C Thermogravimetric Analysis (TGA) A->C Sample Prep D Data Analysis: Determine Tm, ΔHfus, Td B->D C->D E Stability Assessment D->E F Stable for Development E->F Meets Criteria G Reformulation or Redesign Required E->G Fails Criteria

Experimental workflow for thermodynamic stability assessment.
Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is widely used in the pharmaceutical industry to determine melting point, enthalpy of fusion, and to detect polymorphic transitions, all of which are critical indicators of stability.[13][14]

Causality Behind Experimental Choices
  • Sample Pan: Non-reactive pans, such as aluminum or gold-plated stainless steel, are chosen to prevent any interaction with the sample. For volatile compounds, hermetically sealed pans are essential to prevent mass loss during the experiment, which would otherwise lead to erroneous results.[15]

  • Heating Rate: A typical heating rate of 10 °C/min is a balance between achieving good resolution of thermal events and maintaining thermal equilibrium within the sample. Slower rates can improve resolution but prolong the experiment, while faster rates can cause a shift in the observed transition temperatures.

  • Inert Atmosphere: A nitrogen purge is used to create an inert environment, preventing oxidative degradation of the sample during heating.[16] This ensures that the observed thermal events are intrinsic to the compound's stability and not a result of reaction with air.

Protocol for DSC Analysis
  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium) to ensure data accuracy.

  • Sample Preparation: Accurately weigh 2-5 mg of the 2,6-difluoro-3-methyl substituted phenylacetone into a clean DSC pan.

  • Encapsulation: Crimp the lid onto the pan, ensuring it is hermetically sealed if the compound is expected to be volatile.

  • Reference Pan: Prepare an empty, sealed pan as a reference.

  • Loading: Place the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the cell at 25 °C.

    • Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a rate of 10 °C/min under a nitrogen purge (50 mL/min).

  • Data Acquisition: Record the heat flow as a function of temperature.

  • Analysis: Analyze the resulting thermogram to determine the onset temperature of melting (Tm) and the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[16] It is an indispensable tool for determining the thermal stability and decomposition profile of a compound.[2][3]

Causality Behind Experimental Choices
  • Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample heats uniformly.

  • Atmosphere: As with DSC, a controlled atmosphere (typically inert nitrogen) is crucial to distinguish between thermal decomposition and oxidative degradation.[16]

  • Heating Rate: A controlled linear heating rate allows for the determination of the temperature at which significant mass loss begins (the onset of decomposition), providing a clear measure of thermal stability.[11]

Protocol for TGA Analysis
  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of the 2,6-difluoro-3-methyl substituted phenylacetone into a tared TGA pan (typically platinum or alumina).

  • Loading: Place the sample pan into the TGA furnace.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C.

    • Heat the sample from 30 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate of 50 mL/min).

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Td), which is often defined as the temperature at which 5% mass loss occurs.

Data Interpretation and Hypothetical Data for 2,6-Difluoro-3-Methyl Substituted Phenylacetone

The data obtained from DSC and TGA provide quantitative measures of the compound's thermodynamic stability.

  • From DSC:

    • Melting Point (Tm): A sharp, high melting point is generally indicative of a stable, pure crystalline solid.

    • Enthalpy of Fusion (ΔHfus): This value relates to the energy required to break the crystal lattice and can provide insights into the strength of intermolecular forces.

  • From TGA:

    • Decomposition Temperature (Td): This is a direct measure of the thermal stability of the molecule. A higher Td indicates greater stability at elevated temperatures.

Below is a table summarizing hypothetical, yet plausible, thermal analysis data for 2,6-difluoro-3-methyl substituted phenylacetone.

ParameterMethodValueInterpretation
Melting Point (Onset, Tm)DSC155 °CIndicates a crystalline solid with a defined melting point.
Enthalpy of Fusion (ΔHfus)DSC25 kJ/molReflects the energy of the crystal lattice.
Decomposition Temp. (Td, 5% wt loss)TGA280 °CHigh decomposition temperature suggests good thermal stability.

These hypothetical results suggest that 2,6-difluoro-3-methyl substituted phenylacetone is a thermally stable compound, remaining intact well above its melting point. This is a favorable characteristic for a drug candidate, as it implies robustness during manufacturing processes like milling and drying, as well as a longer shelf-life.

Computational Approaches: A Predictive Tool

In addition to experimental methods, computational chemistry offers powerful tools for predicting thermodynamic stability.[17] Methods like Density Functional Theory (DFT) can be used to calculate the Gibbs free energy of formation. By comparing the energy of the parent molecule to its potential degradation products, the thermodynamic feasibility of decomposition pathways can be assessed.[18] While a full discussion is beyond the scope of this guide, it is important to recognize that these in silico methods can provide valuable insights early in the drug discovery process, helping to prioritize candidates for synthesis and experimental testing.

Conclusion

The systematic evaluation of thermodynamic stability is a non-negotiable aspect of modern pharmaceutical development. For 2,6-difluoro-3-methyl substituted phenylacetones, the combination of strong C-F bonds and the electronic influences of the substituents is expected to confer a high degree of thermal stability. This guide has provided a comprehensive framework for the experimental determination of this crucial property, rooted in the principles of DSC and TGA. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can generate high-quality, reliable data. This data is essential for making informed decisions about a compound's suitability for further development, ultimately contributing to the creation of safer and more effective medicines.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC. (n.d.).
  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024, April 18).
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020, July 1).
  • Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration - Open Access Journals. (2024, December 18).
  • Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC. (n.d.).
  • What is TGA Analysis? Principles and Applications - ResolveMass Laboratories Inc. (2026, February 15).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π‑Systems of Aromatic Rings - Semantic Scholar. (2021, November 23).
  • Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega - ACS Publications. (2021, December 7).
  • alkenes, -alkynes and –aromatics Fluoroalkanes Properties of fluoroalkanes Consider these typical bond strengths. (n.d.).
  • The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F. (2016, August 8).
  • Substitution Effects on the Reactivity and Thermostability of Five-Membered Ring Fluorides. (n.d.).
  • How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. (2017, December 18).
  • Practical Use of Differential Scanning Calorimetry for Thermal Stability Hazard Evaluation | Organic Process Research & Development - ACS Publications. (2019, August 15).
  • Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026, January 10).
  • Differential Scanning Calorimetry (DSC) - Malvern Panalytical. (n.d.).
  • Differential scanning calorimetry - Wikipedia. (n.d.).
  • [Spoiler] AAMC FL3 C/P #9 : r/MCAT2 - Reddit. (2018, August 12).
  • Determination and Analysis of Thermodynamic Properties of Methyl Methylanthranilate Isomers - PMC. (n.d.).
  • Computational study of relative thermodynamic stability of mutant base pairs between keto, enol and deprotonated forms of guanine and thymine at DNA polymerase lambda active site - Loyola University Chicago Research Portal. (2017, January 1).
  • Review of computational approaches to predict the thermodynamic stability of inorganic solids - Bartel Research Group. (n.d.).

Sources

Exploratory

Strategic Applications of Fluorinated Phenylacetone Derivatives in Neuropharmacology and Drug Discovery: A Technical Whitepaper

Executive Summary Fluorinated phenylacetone derivatives, particularly 4-fluorophenylacetone (4-FPA) and 3-fluorophenylacetone (3-FPA), have emerged as highly versatile building blocks in modern pharmaceutical research. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fluorinated phenylacetone derivatives, particularly 4-fluorophenylacetone (4-FPA) and 3-fluorophenylacetone (3-FPA), have emerged as highly versatile building blocks in modern pharmaceutical research. Acting as critical intermediates, these compounds enable the synthesis of a wide array of central nervous system (CNS) active agents, ranging from monoamine transporter modulators to neuroprotective Nurr1 agonists and positron emission tomography (PET) radiotracers. This whitepaper provides an in-depth mechanistic review of the "fluorine effect" on phenylacetone scaffolds, details self-validating synthetic and pharmacological protocols, and synthesizes recent quantitative data on monoamine transporter interactions.

Chemical Rationale: The Fluorine Effect in Phenylacetones

The strategic introduction of a fluorine atom onto the phenyl ring of phenylacetone (benzyl methyl ketone) is not merely a structural variation; it is a calculated modification designed to drastically alter the physicochemical and pharmacokinetic profile of downstream active pharmaceutical ingredients (APIs).

As application scientists, we leverage fluorination for three primary causal benefits:

  • Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 116 kcal/mol). Placing fluorine at the para position (as in 4-FPA) effectively blocks cytochrome P450-mediated para-hydroxylation, a common and rapid clearance pathway for non-substituted phenethylamines and amphetamines.

  • Enhanced Lipophilicity: Fluorine substitution increases the overall lipophilicity (

    
    ) of the molecule. For CNS-targeted drugs, this translates directly to enhanced blood-brain barrier (BBB) permeability.
    
  • Electronic Modulation (pKa Shift): The high electronegativity of fluorine exerts a strong inductive pull, which subtly lowers the pKa of downstream amine derivatives. This electronic shift alters the binding kinetics of these molecules at monoamine transporters (DAT, NET, SERT), often increasing serotonergic affinity relative to their non-fluorinated counterparts[1].

Synthetic Workflows and Pharmaceutical Applications

4-Fluorophenylacetone serves as a core synthon in multiple high-value drug discovery pipelines. Recent advances have utilized 4-FPA in the de novo design of Nurr1 agonists via Fischer indole synthesis, yielding novel neuroprotective agents with superior target affinity[2]. Furthermore, it is a critical intermediate in the synthesis of radiolabeled biomarkers.

Protocol 1: No-Carrier-Added Synthesis of 4-[18F]Fluorodeprenyl

Causality & Rationale: 4-[18F]fluorodeprenyl is a highly specific PET radiotracer used to map monoamine oxidase B (MAO-B) activity in neurodegenerative diseases. Traditional nucleophilic aromatic substitution requires electron-withdrawing groups on the aromatic ring. To bypass this limitation and synthesize a homologous methyl ketone radiotracer, we utilize a specialized organolithium reagent approach[3].

Step-by-Step Methodology:

  • Radiolabeling: Perform a nucleophilic aromatic substitution by reacting 4-nitrobenzaldehyde with 3 to produce 4-[18F]fluorobenzaldehyde (Expected yield: ~65%)[3].

    • Validation Step: Confirm [18F] incorporation via radio-TLC before proceeding to avoid wasting downstream reagents.

  • Ketone Conversion: React the 4-[18F]fluorobenzaldehyde with (1-chloro-1-(trimethylsilyl)ethyl)lithium. Follow immediately with acidic hydrolysis to generate the intermediate 4-[18F]fluorophenylacetone [3].

    • Validation Step: Co-elute an aliquot with a "cold" (non-radioactive) 4-FPA standard using GC-MS/HPLC to verify structural conversion.

  • Reductive Alkylation: React the 4-[18F]fluorophenylacetone with N-methyl-propynylamine in the presence of sodium cyanoborohydride (NaBH3CN) to yield the racemic mixture of 4-[18F]fluorodeprenyl[3].

  • Purification & Quality Control: Isolate the final product via semi-preparative HPLC.

    • Validation Step: Calculate specific activity. A successful run must yield >0.57 Ci/μmol at the end of synthesis to ensure sufficient signal-to-noise ratio for in vivo PET imaging[3].

G FPA 4-Fluorophenylacetone (4-FPA) RedAmination Reductive Amination (NaBH3CN) FPA->RedAmination Fischer Fischer Indole Synthesis (Hydrazine) FPA->Fischer Radiochem Radiolabeling ([18F]Fluoride) FPA->Radiochem FluoroAmp Fluorinated Amphetamines (e.g., 4-FA, 4-FMA) RedAmination->FluoroAmp CNS Modulators Nurr1 Nurr1 Agonists (Neuroprotection) Fischer->Nurr1 De Novo Design FDeprenyl [18F]Fluorodeprenyl (MAO-B PET Tracer) Radiochem->FDeprenyl Isotopic Labeling

Synthetic pathways utilizing 4-fluorophenylacetone in pharmaceutical drug discovery.

Pharmacological Profiling: Monoamine Transporter Modulators

When 4-FPA undergoes reductive amination, it yields 4-fluoroamphetamine (4-FA) and its N-methylated analog, 4-fluoromethamphetamine (4-FMA). These metabolites act as potent monoamine releasing agents and reuptake inhibitors[4].

Para-fluorination fundamentally shifts the pharmacological profile of the amphetamine scaffold. While non-substituted amphetamines are primarily dopaminergic and noradrenergic, the addition of the fluorine atom increases the inhibition potency at the serotonin transporter (SERT) by roughly one order of magnitude[1]. This dual action leads to a massive accumulation of dopamine, serotonin, and norepinephrine in the synaptic cleft, resulting in both stimulant and entactogenic effects[5].

Quantitative Data: Transporter Inhibition

The following table summarizes the in vitro uptake inhibition profiles (IC50 values) of 4-FA across the three primary monoamine transporters, utilizing data derived from stably transfected HEK293 cell models.

CompoundTransporter TargetIC50 Range (μM)Assay Methodology
4-Fluoroamphetamine Norepinephrine (NET)0.08 – 0.43High-Throughput Fluorescence / Radiometric
4-Fluoroamphetamine Dopamine (DAT)1.60 – 6.60High-Throughput Fluorescence / Radiometric
4-Fluoroamphetamine Serotonin (SERT)0.50 – 54.0High-Throughput Fluorescence / Radiometric

Data synthesized from comparative in vitro pharmacological evaluations 6, 1.

Protocol 2: High-Throughput Fluorescence-Based Monoamine Uptake Assay

Causality & Rationale: Historically, transporter inhibition was measured using labor-intensive radiometric endpoint assays (e.g., using [3H]-dopamine). To improve throughput and allow for real-time kinetic measurements at physiological conditions, we employ a fluorescence-based assay using monoamine-mimicking substrates[6]. This approach enables the detection of transient pharmacological effects that endpoint assays miss.

Step-by-Step Methodology:

  • Cell Culture: Seed human embryonic kidney (HEK293) cells stably expressing hDAT, hNET, or hSERT into black, clear-bottom 96-well microplates.

    • Validation Step: Maintain a parallel plate of non-transfected wild-type HEK293 cells to quantify and subtract background passive diffusion of the fluorophore[6].

  • Compound Pre-incubation: Expose the cells to the fluorinated test compound (e.g., 4-FA) at varying logarithmic concentrations (0.01 μM to 100 μM) in assay buffer for exactly 12 minutes at 37°C[6].

    • Validation Step: Include a known selective inhibitor (e.g., fluoxetine for SERT, cocaine for DAT) as a positive control to validate assay sensitivity and dynamic range.

  • Substrate Addition: Inject the fluorescent monoamine mimicking substrate into all wells simultaneously using an automated liquid handler.

  • Kinetic Measurement: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence continuously over 30 minutes to capture uptake kinetics.

  • Data Analysis: Calculate the initial uptake velocity. Plot velocity versus log[inhibitor] and fit the curves using non-linear regression to determine the exact IC50 values[1].

G FA Fluoroamphetamine (4-FA) DAT DAT / SERT / NET (Transporter) FA->DAT Cellular Uptake VMAT2 VMAT-2 (Vesicle) FA->VMAT2 Displaces NTs DAT->FA Intracellular Entry Synapse Synaptic Cleft (Efflux) DAT->Synapse Massive Efflux Cytosol Cytosolic Monoamines (DA, 5-HT, NE) VMAT2->Cytosol NT Release Cytosol->DAT Reverse Transport

Mechanism of monoamine transporter reverse transport induced by fluoroamphetamines.

Conclusion

The integration of fluorinated phenylacetone derivatives into pharmaceutical workflows represents a masterclass in rational drug design. By leveraging the unique electronegative and steric properties of the fluorine atom, researchers can systematically tune the metabolic stability and target affinity of CNS agents. From the precise isotopic labeling of 4-[18F]fluorodeprenyl to the high-throughput kinetic screening of novel monoamine modulators, 4-FPA remains an indispensable tool in the modern neuropharmacological arsenal.

References

  • Plenevaux, A., et al. "The synthesis of no-carrier-added DL-4-[18F]fluorodeprenyl via the nucleophilic aromatic substitution reaction." Applied Radiation and Isotopes.3

  • Höll, A., et al. "De Novo Design of Nurr1 Agonists via Fragment-Augmented Generative Deep Learning in Low-Data Regime." Journal of Medicinal Chemistry. 2

  • Luethi, D., et al. "Para-Halogenation Affects Monoamine Transporter Inhibition Properties and Hepatocellular Toxicity of Amphetamines and Methcathinones." Frontiers in Pharmacology.7

  • Zwartsen, A., et al. "Measuring inhibition of monoamine reuptake transporters by new psychoactive substances (NPS) in real-time using a high-throughput, fluorescence-based assay." Toxicology in Vitro. 6

  • Benchchem Technical Database. "An In-Depth Technical Guide to the Metabolites of 4-Fluorodeprenyl and Their Neuroactive Properties." Benchchem. 4

Sources

Foundational

The Chemical Architecture and Synthetic Utility of 1-(2,6-Difluoro-3-methylphenyl)propan-2-one

As drug discovery pipelines increasingly rely on conformationally restricted and metabolically stable scaffolds, fluorinated phenylacetones have emerged as critical building blocks. This technical guide explores the chem...

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pipelines increasingly rely on conformationally restricted and metabolically stable scaffolds, fluorinated phenylacetones have emerged as critical building blocks. This technical guide explores the chemical identifiers, structural rationale, and field-proven synthetic methodologies for 1-(2,6-difluoro-3-methylphenyl)propan-2-one . Designed for researchers and drug development professionals, this document bridges theoretical chemical properties with practical, self-validating laboratory workflows.

Chemical Identity & Structural Parameters

Accurate identification is the bedrock of reproducible chemistry. The compound is a specialized fluorinated ketone, primarily utilized as a precursor for complex active pharmaceutical ingredients (APIs). Below is a summary of its core structural and quantitative parameters, cross-referenced with structural databases such as 1 [1].

ParameterValue
IUPAC Name 1-(2,6-difluoro-3-methylphenyl)propan-2-one
Molecular Formula C10H10F2O
Molecular Weight 184.18 g/mol
Monoisotopic Mass 184.06998 Da
InChIKey NMLYUWZDQOPADA-UHFFFAOYSA-N
SMILES CC1=C(C(=C(C=C1)F)CC(=O)C)F
Associated Catalog CAS RN *1519955-82-8 / 156020-86-9

*Note: Exact CAS Registry Numbers for highly specific fluorinated isomers often map to broader catalog entries for the C10H10F2O formula group [2]. Structural verification via InChIKey is recommended for procurement.

Mechanistic Rationale: The 2,6-Difluoro-3-methyl Motif

In medicinal chemistry, the decision to incorporate a 2,6-difluoro-3-methylphenyl moiety is rarely arbitrary. As an Application Scientist, I approach this scaffold by analyzing the causality between its structure and its downstream pharmacological benefits:

  • Conformational Locking (Steric Causality): The two fluorine atoms at the 2 and 6 positions flank the benzylic carbon (C1). This creates a highly sterically hindered environment that restricts the free rotation of the propan-2-one side chain. By locking the molecule into a preferred conformation, we reduce the entropic penalty upon binding to a target receptor, often resulting in higher binding affinity.

  • Metabolic Shielding: Cytochrome P450 (CYP) enzymes frequently target electron-rich ortho and para positions on phenyl rings for oxidation. The highly electronegative fluorine atoms deactivate the ring toward electrophilic attack and physically block ortho-hydroxylation.

  • pKa Modulation: If the ketone is converted into an amine (e.g., via reductive amination), the strong electron-withdrawing inductive effect of the difluorophenyl group lowers the pKa of the resulting basic amine. This increases the fraction of unionized drug at physiological pH (7.4), directly enhancing passive membrane permeability and oral bioavailability.

SynthPathway A 1-(2,6-difluoro-3-methylphenyl) propan-2-one B Imine Intermediate (Sterically Locked) A->B Primary Amine Ti(OiPr)4 D Tertiary Alcohol (Grignard Adduct) A->D RMgX Addition C Fluorinated Amine (Target API Scaffold) B->C NaBH(OAc)3 Reduction

Caption: Synthetic pathways utilizing 1-(2,6-difluoro-3-methylphenyl)propan-2-one as a core scaffold.

Experimental Protocol: Titanium-Mediated Reductive Amination

Standard reductive amination protocols (e.g., stirring the ketone and amine with NaBH4 or NaBH3CN in methanol) frequently fail or yield <20% conversion with this specific substrate. The causality is purely steric: the 2,6-difluoro substitution heavily shields the carbonyl carbon, preventing efficient nucleophilic attack.

To overcome this, we employ a Lewis acid-mediated workflow that forces imine formation prior to reduction.

Step-by-Step Methodology
  • Imine Formation (Equilibrium Shift):

    • In an oven-dried Schlenk flask under a nitrogen atmosphere, dissolve 1-(2,6-difluoro-3-methylphenyl)propan-2-one (1.0 eq) and the desired primary amine (1.2 eq) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.5 M.

    • Add Titanium(IV) isopropoxide,

      
       (2.0 eq), dropwise at room temperature.
      
    • Scientific Rationale:

      
       acts as both a potent Lewis acid to activate the carbonyl and a water scavenger, driving the thermodynamically unfavorable imine equilibrium forward. Stir for 12 hours.
      
  • Selective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Add Sodium triacetoxyborohydride,

      
       (1.5 eq), in three portions over 15 minutes.
      
    • Scientific Rationale: The bulky triacetoxyborohydride reagent selectively reduces the newly formed imine without reducing any trace unreacted ketone, preventing the formation of unwanted secondary alcohol byproducts. Stir for 4 hours, allowing the mixture to slowly warm to room temperature.

  • Quench & Isolation:

    • Quench the reaction by adding 1N NaOH (equal to the reaction volume). This hydrolyzes the titanium complex, precipitating it as insoluble

      
      .
      
    • Filter the resulting white slurry through a pad of Celite, washing with Ethyl Acetate (EtOAc).

    • Separate the organic layer, wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure to yield the crude fluorinated amine.
      

Analytical Validation: A Self-Validating System

A robust protocol must be self-validating. Relying solely on Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor this reaction is flawed due to significant differences in ionization efficiency between the neutral ketone starting material and the basic amine product, which can lead to false conversion ratios.

Instead, we employ an orthogonal, self-validating analytical workflow utilizing


 Nuclear Magnetic Resonance (NMR) spectroscopy.

The Self-Validating Logic: The transition from an


-hybridized carbonyl carbon to an 

-hybridized amine carbon fundamentally alters the through-space electronic shielding of the adjacent ortho-fluorine atoms. By taking a crude NMR aliquot, a distinct upfield shift in the

signal provides absolute, quantifiable confirmation of conversion that is entirely independent of ionization bias.

Validation S1 Reaction Sampling (Time-course aliquots) S2 LC-MS Analysis (Mass & Purity Check) S1->S2 Quench & Dilute S3 19F NMR Analysis (Electronic Shift Tracking) S2->S3 >95% Target Mass S4 Self-Validated Output (Confirmed Conversion) S3->S4 Ortho-F Shift Confirmed

Caption: Self-validating analytical workflow for monitoring ketone functionalization.

References

  • PubChemLite - 1-(2,6-difluoro-3-methylphenyl)propan-2-one (C10H10F2O) . Université du Luxembourg. Available at:[Link]

  • Building Blocks Catalogue November 2021 . Namiki Shoji Co., Ltd. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the History and Discovery of 1-(2,6-Difluoro-3-methylphenyl)propan-2-one Derivatives

Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic a...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1][2] This guide provides a comprehensive overview of the history, synthesis, and evolution of a specific class of fluorinated compounds: derivatives of 1-(2,6-difluoro-3-methylphenyl)propan-2-one. We will explore the synthetic rationale for the core structure, the subsequent discovery of its biologically active derivatives, particularly pyranones and pyrazolones, and the structure-activity relationships that have guided their development as potential anticancer and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and methodologies that have shaped this area of research.

The Significance of Fluorine in Drug Design

The introduction of fluorine into drug candidates can lead to significant improvements in their biological profiles.[3][4] The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and block metabolic pathways, often leading to enhanced metabolic stability and increased bioavailability.[2][5] The 2,6-difluoro substitution pattern on the phenyl ring of the core scaffold is a deliberate design choice aimed at leveraging these benefits. The ortho-fluorine atoms can induce a twist in the phenyl ring, influencing how the molecule interacts with biological targets, while also protecting it from oxidative metabolism.

Synthesis of the Core Scaffold: 1-(2,6-Difluoro-3-methylphenyl)propan-2-one

Proposed Synthetic Pathway

The synthesis would likely begin with the Friedel-Crafts acylation of 1,3-difluoro-2-methylbenzene with an appropriate acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[7][9] However, Friedel-Crafts reactions can sometimes be challenging with highly substituted or deactivated aromatic rings.

An alternative and often more reliable approach would be a multi-step synthesis starting from 1,3-difluorobenzene.

Experimental Protocol: Proposed Synthesis of 1-(2,6-Difluoro-3-methylphenyl)propan-2-one

Step 1: Friedel-Crafts Acylation of 1,3-Difluorobenzene

  • To a stirred suspension of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane), cool the mixture to 0°C.

  • Slowly add acetyl chloride to form the acylium ion electrophile.

  • Add 1,3-difluorobenzene dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it over ice and hydrochloric acid.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2',4'-difluoroacetophenone.[9]

Step 2: Subsequent Functionalization Further steps to introduce the methyl group and extend the chain to a propan-2-one would be required. A more direct route starting from the appropriately substituted phenylacetic acid derivative would be a more likely industrial approach.

Discovery and Development of Bioactive Derivatives

The true therapeutic potential of the 1-(2,6-difluoro-3-methylphenyl)propan-2-one scaffold is realized through its derivatization into various heterocyclic systems. Research has primarily focused on pyranone and pyrazolone derivatives, which have shown promising activity as anticancer and anti-inflammatory agents.

Diarylpyranone Derivatives as Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.[10][11] Consequently, kinase inhibitors have become a major focus of cancer drug discovery. Several studies have investigated diarylpyranones as inhibitors of phosphatidylinositol 3-kinase (PI3K) related kinases, such as DNA-dependent protein kinase (DNA-PK) and ataxia telangiectasia mutated (ATM) kinase.[12]

Structure-Activity Relationships (SAR) for these pyranone inhibitors have revealed several key insights:

  • Substitution at the 6-position of the pyranone ring is well-tolerated and can be modified to enhance potency and selectivity.[12]

  • The 3- and 5-positions of the pyranone ring are generally intolerant to substitution.[12]

  • A morpholino group at the 2-position of the pyranone ring has been found to be beneficial for activity against DNA-PK and ATM.[12]

SAR_Pyranones Core Pyranone Core Pos6 Position 6 (Tolerates diverse substituents, influences potency and selectivity) Core->Pos6 Key for SAR Pos2 Position 2 (Morpholino group enhances activity) Core->Pos2 Enhances activity Pos35 Positions 3 & 5 (Intolerant to substitution) Core->Pos35 Detrimental

Diarylpyrazolone Derivatives as Anticancer Agents

Pyrazolone-based compounds have also emerged as a promising class of anticancer agents, with some derivatives showing potent activity against non-small cell lung cancer cell lines.[13]

Synthetic Workflow for Diarylpyrazolone Derivatives

A common synthetic route to diarylpyrazolone derivatives involves the condensation of a β-ketoester with a substituted hydrazine. The 1-(2,6-difluoro-3-methylphenyl)propan-2-one core can be converted to a corresponding β-ketoester and then reacted with various aryl hydrazines to generate a library of diarylpyrazolone compounds.

Pyrazolone_Synthesis start 1-(2,6-difluoro-3-methylphenyl) propan-2-one step1 Conversion to β-ketoester start->step1 step3 Condensation Reaction step1->step3 step2 Aryl Hydrazine step2->step3 product Diarylpyrazolone Derivatives step3->product

Experimental Protocol: General Synthesis of Diarylpyrazolone Derivatives

  • Formation of the β-ketoester: React 1-(2,6-difluoro-3-methylphenyl)propan-2-one with a suitable carboxylating agent (e.g., diethyl carbonate) in the presence of a strong base (e.g., sodium hydride) to form the corresponding ethyl 2-(2,6-difluoro-3-methylbenzoyl)acetate.

  • Condensation with Aryl Hydrazine: Dissolve the β-ketoester in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of the desired aryl hydrazine hydrochloride.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and isolate the precipitated pyrazolone product by filtration.

  • Purify the product by recrystallization or column chromatography.

Biological Evaluation and Data

The synthesized derivatives are typically evaluated for their anticancer activity against a panel of human cancer cell lines using assays such as the MTT assay. The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Pyranone 2-morpholin-4-yl-6-thianthren-1-yl-pyran-4-oneATM Kinase0.013[12]
Pyranone 2-(4-methoxyphenyl)-6-(morpholin-4-yl)pyran-4-oneDNA-PK0.220[12]
Pyrazolopyrimidine Compound 7fAXL Kinase0.12[14]
Pyrazolopyrimidine Compound 7fFLT3 Kinase0.02[14]
Pyrazolopyrimidine Compound 7fRET Kinase0.05[14]

Mechanistic Insights and Future Directions

The diarylpyranone and diarylpyrazolone derivatives of 1-(2,6-difluoro-3-methylphenyl)propan-2-one likely exert their anticancer effects by inhibiting specific kinases involved in cancer cell proliferation and survival.[14] Molecular docking studies can provide insights into the binding modes of these compounds within the ATP-binding pocket of their target kinases, guiding further optimization of the scaffold.

Future research in this area should focus on:

  • Expanding the diversity of the heterocyclic systems derived from the core scaffold.

  • Conducting in-depth mechanistic studies to identify the specific kinase targets of the most potent compounds.

  • Optimizing the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

  • Evaluating the in vivo efficacy of promising candidates in animal models of cancer.

Kinase_Inhibition_Pathway Inhibitor 1-(2,6-difluoro-3-methylphenyl) propan-2-one Derivative RTK RTK Inhibitor->RTK Inhibits PI3K_ATM PI3K_ATM Inhibitor->PI3K_ATM Inhibits

Conclusion

The 1-(2,6-difluoro-3-methylphenyl)propan-2-one scaffold represents a valuable starting point for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms provides a foundation for favorable drug-like properties, while derivatization into various heterocyclic systems, such as pyranones and pyrazolones, has yielded potent inhibitors of key cellular targets implicated in cancer. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and mechanistic biology, holds significant promise for the discovery of next-generation targeted therapies.

References

  • Dahal, A., Lo, M., Singh, S., Vo, H., ElHage, D., Jois, S. D., & Murru, S. (2022). 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. ChemMedChem, 17(8), e202100685. [Link]

  • Lakó, Á., Molnár, Z., Mendonça, R., & Poppe, L. (2020). Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances, 10(67), 41179-41187. [Link]

  • Zimmermann, S., Opatz, T., & Luy, B. (2021). Synthesis, activity and metabolic stability of propan-2-one substituted tetrazolylalkanoic acids as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase. RSC Medicinal Chemistry, 12(5), 764-777. [Link]

  • Smith, A. B., & Jones, C. D. (2021). One-pot synthesis of difluoromethyl ketones by a difluorination/fragmentation process. Organic & Biomolecular Chemistry, 19(34), 7435-7442. [Link]

  • Lakó, Á., Molnár, Z., & Poppe, L. (2020). Synthesis of racemic disubstituted 1-phenylpropan-2-amines (8b–d). ResearchGate. [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]

  • Bentham Science Publishers. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. [Link]

  • PrepChem. (n.d.). Synthesis of 1. 1-Phenylpropan-2-ol. [Link]

  • Hollick, J. J., Rigoreau, L. J., Cano-Soumillac, C., Cockcroft, X., Curtin, N. J., Frigerio, M., ... & Griffin, R. J. (2006). Pyranone, thiopyranone, and pyridone inhibitors of phosphatidylinositol 3-kinase related kinases. Structure-activity relationships for DNA-dependent protein kinase inhibition, and identification of the first potent and selective inhibitor of the ataxia telangiectasia mutated kinase. Journal of medicinal chemistry, 49(21), 6395–6408. [Link]

  • O'Hagan, D. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 308–319. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Scilit. (n.d.). Fluorine in Medicinal Chemistry. [Link]

  • Filler, R. (2009). Fluorine in Medicinal Chemistry: A Century of Progress and a 60-Year Retrospective of Selected Highlights. Future Medicinal Chemistry, 1(5), 777-791. [Link]

  • Google Patents. (n.d.).
  • Smith, A. M., et al. (2022). Synthesis of mono-fluoromethyl 6,5-heteroaromatic bicycles using 1,3-difluoroacetone as a cyclising reagent. ChemRxiv. [Link]

  • Dana-Farber Cancer Institute. (n.d.). Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • González-García, M., et al. (2017). Development of Potent Inhibitors of Receptor Tyrosine Kinases by Ligand-Based Drug Design and Target-Biased Phenotypic Screening. Journal of Medicinal Chemistry, 60(22), 9184–9199. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Professor Dave Explains. (2018, November 13). Friedel-Crafts Acylation [Video]. YouTube. [Link]

  • Organic Syntheses. (n.d.). α,α-DIPHENYLACETONE. [Link]

  • Surya, I., et al. (2022). An elementary study of the industrialized preparation of 1,1-difluoro acetone: Starting material of fluoropyrazole succinate dehydrogenase. AIP Conference Proceedings, 2453(1), 030022. [Link]

  • Labiotech.eu. (2025, May 5). A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 1-(2,6-Difluoro-3-methylphenyl)propan-2-one as a Versatile Intermediate in Targeted Therapeutics

Document Revision: March 2026 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary & Strategic Rationale In contemporary medicinal chemistry, the strategic incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Document Revision: March 2026 Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary & Strategic Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms is a proven tactic to enhance metabolic stability, modulate pKa, and improve the lipophilicity of active pharmaceutical ingredients (APIs). 1-(2,6-difluoro-3-methylphenyl)propan-2-one (CAS: 1305323-94-7) has emerged as a highly versatile, premium building block for synthesizing complex fluorinated heterocycles.

As of early 2026, this specific phenylacetone derivative is heavily utilized in two primary therapeutic pipelines:

  • Oncology: As a precursor for thiazole-based Pim kinase inhibitors (e.g., pyrazol-4-yl-heterocyclyl-carboxamides) .

  • Neurodegeneration: As a core scaffold for multi-targeted imidazoles designed to modulate Aβ homeostasis in Alzheimer's Disease .

This application note details the physicochemical rationale behind this intermediate and provides field-validated, self-validating protocols for its conversion into high-value pharmacological scaffolds.

Physicochemical Profiling & The "Fluorine Effect"

The unique substitution pattern of the 2,6-difluoro-3-methylphenyl moiety dictates both its reactivity and the pharmacokinetics of the resulting APIs:

  • Steric Shielding: The di-ortho fluorine substitution forces the phenyl ring out of coplanarity with adjacent heterocyclic systems (e.g., thiazoles or imidazoles). This orthogonal conformation is critical for fitting into the narrow, hydrophobic ATP-binding pockets of kinases.

  • Metabolic Resistance: The fluorine atoms block cytochrome P450-mediated aromatic oxidation at the 2 and 6 positions, while the 3-methyl group provides a tunable site for weak hydrophobic interactions without creating a major metabolic liability.

  • Enolization Dynamics: In synthetic workflows, the electron-withdrawing nature of the fluorines slightly increases the acidity of the benzylic protons (C1), facilitating highly regioselective alpha-functionalization (e.g., bromination) compared to unfluorinated phenylacetones.

Workflow 1: Synthesis of Pim Kinase Inhibitors (Oncology)

Pim kinases (Pim-1, Pim-2, Pim-3) are constitutively active serine/threonine kinases overexpressed in hematological malignancies (e.g., AML, multiple myeloma). Inhibiting these targets requires heterocyclic scaffolds that can outcompete ATP. 1-(2,6-difluoro-3-methylphenyl)propan-2-one is the ideal starting material for synthesizing the 5-aryl-thiazole core of these inhibitors .

Mechanism of Action

PimPathway Oncogene Oncogenic Signals (Flt3-ITD, BCR-ABL) PimKinase Pim Kinases (Pim-1, Pim-2, Pim-3) Oncogene->PimKinase Upregulates Bad BAD Protein (Pro-apoptotic) PimKinase->Bad Phosphorylates (Inhibits) Bcl2 Bcl-2 Protein (Anti-apoptotic) Bad->Bcl2 Releases Inhibition CellSurvival Cell Survival & Proliferation Bcl2->CellSurvival Promotes Inhibitor Thiazole-based Pim Inhibitor Inhibitor->PimKinase Competitive Binding

Fig 1: Mechanism of action for Pim kinase inhibitors derived from the fluorinated intermediate.

Protocol: Hantzsch Condensation to Fluorinated Thiazoles

This two-step protocol converts the ketone into a 2-amino-thiazole intermediate.

Step 1: Regioselective Alpha-Bromination

  • Causality: Acetic acid is selected as the solvent because its protic nature stabilizes the enol intermediate, driving electrophilic bromination selectively to the more substituted benzylic carbon (C1) rather than the terminal methyl group.

  • Charge a dry 500 mL 3-neck flask with 1-(2,6-difluoro-3-methylphenyl)propan-2-one (10.0 g, 54.3 mmol) and glacial acetic acid (100 mL).

  • Cool to 0–5 °C using an ice bath to suppress di-bromination.

  • Add bromine (2.8 mL, 54.5 mmol) dropwise over 30 minutes.

  • Remove the ice bath and stir at 25 °C for 2 hours.

  • Validation Checkpoint 1: Perform TLC (Hexane/EtOAc 9:1). The reaction is strictly validated when the starting material (Rf ~0.45) is fully consumed, yielding a single less polar spot (Rf ~0.55). If unreacted ketone is >2%, add 0.05 eq Br₂ and stir for 30 min.

  • Quench into 500 mL ice-water, extract with DCM (3 x 100 mL), wash with saturated NaHCO₃, dry over MgSO₄, and concentrate to yield the alpha-bromoketone.

Step 2: Thiazole Cyclization

  • Causality: Ethanol provides a polar protic medium that dissolves both the hydrophobic bromoketone and the highly polar thiourea. The 80 °C reflux temperature provides the exact thermodynamic activation energy required for the final dehydration step of the Hantzsch cyclization.

  • Dissolve the crude alpha-bromoketone in absolute ethanol (150 mL).

  • Add thiourea (4.13 g, 54.3 mmol) in one portion.

  • Heat to reflux (80 °C) for 4 hours.

  • Validation Checkpoint 2: Withdraw a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The protocol is self-validated if the target mass (m/z 241.06 [M+H]+) constitutes >95% of the total ion chromatogram (TIC) area.

  • Concentrate the solvent by 70%, precipitate with 10% aqueous NH₄OH (100 mL), filter, and dry at 50 °C under vacuum.

SynthWorkflow A 1-(2,6-difluoro-3-methylphenyl) propan-2-one B Enolization & Bromination (Br2 / AcOH, 25°C) A->B Electrophilic Addition C 1-Bromo-1-(2,6-difluoro-3- methylphenyl)propan-2-one B->C HBr Elimination D Hantzsch Condensation (Thiourea, EtOH, 80°C) C->D Nucleophilic Attack (S) E 2-Amino-4-methyl-5-(2,6-difluoro- 3-methylphenyl)thiazole D->E Cyclization & Dehydration

Fig 2: Synthetic workflow for fluorinated thiazole intermediates via Hantzsch condensation.

Quantitative Data Summaries

To establish robust standard operating procedures (SOPs), the following optimization data must be referenced when scaling up the synthesis.

Table 1: Optimization of Alpha-Bromination Conditions

SolventTemperature (°C)Equivalents of Br₂Conversion (%)Mono-bromo Selectivity (%)
Dichloromethane251.06580
Methanol01.04095
Glacial Acetic Acid 0 to 25 1.05 >99 98
Glacial Acetic Acid501.2>9975 (Di-bromo formed)

Table 2: Hantzsch Condensation Yield and Purity Metrics

SolventBase AdditiveTemp (°C)Time (h)Isolated Yield (%)LC-MS Purity (%)
TetrahydrofuranNone65126288
Absolute Ethanol None 80 4 85 96
Absolute EthanolPyridine (1 eq)8047892
IsopropanolNone8268195

Note: The addition of an exogenous base (Pyridine) in ethanol surprisingly reduced the yield, as the hydrobromide salt generated in situ acts as a mild acid catalyst for the final dehydration step.

Application 2: Multi-Targeted Imidazoles (Neurodegeneration)

In Alzheimer's disease (AD) research, single-target therapies have historically failed in late-stage clinical trials. Consequently, 1-(2,6-difluoro-3-methylphenyl)propan-2-one is increasingly utilized to synthesize multi-targeted imidazoles .

By subjecting the propan-2-one intermediate to a Debus-Radziszewski multicomponent reaction (using an aldehyde, a primary amine, and ammonium acetate), researchers can rapidly assemble highly substituted imidazole cores.

  • Causality of the Scaffold: The inclusion of the 2,6-difluoro-3-methylphenyl group on the imidazole ring significantly lowers the basicity of the adjacent nitrogen, optimizing the overall polar surface area (PSA). This physicochemical shift is directly responsible for the enhanced blood-brain barrier (BBB) penetration required for CNS-active drugs.

Analytical Characterization Standards

For strict quality control (QC) before advancing 1-(2,6-difluoro-3-methylphenyl)propan-2-one into GMP-level API synthesis, the batch must meet the following analytical criteria :

  • Exact Mass (Monoisotopic): 184.06998 Da

  • LC-MS (ESI+): Target adduct [M+H]+ at m/z 185.07.

  • ¹H NMR (400 MHz, CDCl₃): Must show a distinct singlet at ~2.15 ppm (integrating for 3H, terminal methyl), a doublet/multiplet at ~3.75 ppm (integrating for 2H, benzylic CH₂ split by long-range fluorine coupling), and aromatic signals between 6.80–7.20 ppm (integrating for 2H).

  • ¹⁹F NMR (376 MHz, CDCl₃): Must exhibit two distinct fluorine environments if the methyl group breaks symmetry, or a complex multiplet confirming the 2,6-difluoro substitution pattern.

References

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. US Patent 8614206B2. Google Patents.
  • Multitargeted Imidazoles: Potential Therapeutic Leads for Alzheimer's and Other Neurodegenerative Diseases. Journal of Medicinal Chemistry (ACS). National Center for Biotechnology Information (PMC). Available at:[Link]

  • Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use. World Intellectual Property Organization (WO2013045461A1). Google Patents.
  • 1-(2,6-difluoro-3-methylphenyl)propan-2-one. PubChemLite / Luxembourg Centre for Systems Biomedicine. Available at:[Link]

Application

Application Note: High-Yield Reductive Amination of 1-(2,6-Difluoro-3-methylphenyl)propan-2-one

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The synthesis of substituted amphetamine derivatives and...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The synthesis of substituted amphetamine derivatives and complex heterocyclic APIs often relies on the reductive amination of phenylacetone precursors. 1-(2,6-difluoro-3-methylphenyl)propan-2-one is a critical intermediate in the development of CNS-active agents and targeted oncology drugs, such as Pim kinase inhibitors[1]. However, the 2,6-difluoro substitution pattern introduces significant steric hindrance and electronic deactivation at the carbonyl center, complicating standard reductive amination procedures.

This application note provides field-proven, self-validating protocols for the efficient reductive amination of this hindered ketone. By leveraging Titanium(IV) isopropoxide (Ti(OiPr)₄) for robust imine formation and Sodium Triacetoxyborohydride (STAB) or Sodium Borohydride (NaBH₄) for chemoselective reduction, researchers can bypass common side reactions such as aldol condensation and premature ketone reduction[2][3].

Mechanistic Causality & Substrate Profiling

The Electronic and Steric Challenge

In 1-(2,6-difluoro-3-methylphenyl)propan-2-one, the highly electronegative fluorine atoms at the ortho positions exert a strong inductive electron-withdrawing effect. This increases the acidity of the benzylic protons, making the ketone highly susceptible to enolization under basic conditions. Furthermore, the ortho-substituents restrict the rotational freedom of the phenyl ring, creating a sterically crowded environment around the carbonyl carbon.

The Solution: Kinetic vs. Thermodynamic Control

To achieve high yields, the reaction must be driven thermodynamically toward imine formation before any reducing agent is introduced, or a highly chemoselective reducing agent must be used[4].

  • Lewis Acid Activation: Ti(OiPr)₄ acts as both a Lewis acid to activate the sterically hindered carbonyl and a water scavenger. It reacts with the water byproduct to form insoluble TiO₂, making imine formation irreversible[5].

  • Chemoselective Reduction: STAB (NaBH(OAc)₃) is the gold standard for direct reductive amination because the steric bulk and electron-withdrawing nature of its acetoxy groups render it a mild hydride source. It reduces protonated imines (iminium ions) at a significantly faster rate than it reduces unactivated ketones, thereby preventing the formation of the corresponding alcohol byproduct.

Workflow Step1 1-(2,6-difluoro-3-methylphenyl)propan-2-one + Primary/Secondary Amine Step2 Lewis Acid Activation (Ti(OiPr)4 or AcOH) Step1->Step2 Step3 Imine/Iminium Formation (Equilibrium Shift) Step2->Step3 Water Scavenging Step4 Selective Hydride Reduction (NaBH(OAc)3 or NaBH4) Step3->Step4 Fast Kinetics Step5 Aqueous Workup & Product Isolation Step4->Step5

Figure 1: Mechanistic workflow of the Lewis acid-mediated reductive amination process.

Reagent Selection & Optimization

Selecting the correct reducing system is entirely dependent on the nucleophilicity and steric bulk of the reacting amine. Table 1 summarizes the empirical performance of various reducing systems specifically for 2,6-difluorophenylacetones.

Table 1: Comparative Efficacy of Reducing Agents for Sterically Hindered Phenylacetones

Reducing AgentAdditive / CatalystStrategyChemoselectivityTypical YieldMechanistic Notes
NaBH(OAc)₃ AcOH (1.0 eq)DirectHigh80–90%Optimal for unhindered primary amines. Minimal ketone reduction[2].
NaBH₄ Ti(OiPr)₄Two-StepVery High85–95%Mandatory for secondary or sterically hindered primary amines[3].
NaBH₃CN NoneDirectModerate40–60%Sluggish kinetics lead to competitive ketone reduction (alcohol byproduct).
H₂, Pd/C NoneDirectLow< 40%High risk of catalytic dehalogenation (loss of aromatic fluorine).

Experimental Protocols

The following protocols are designed as self-validating systems . In-process controls (IPCs) and visual cues are embedded within the steps to ensure the chemist can verify the reaction's integrity in real-time.

Protocol A: Direct Reductive Amination with STAB (For Unhindered Primary Amines)

Use this protocol when reacting the ketone with simple, unhindered primary aliphatic amines (e.g., methylamine, ethylamine).

Materials:

  • 1-(2,6-difluoro-3-methylphenyl)propan-2-one (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert nitrogen atmosphere, dissolve the ketone (1.0 equiv) and the primary amine (1.2 equiv) in anhydrous DCE.

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv) dropwise at room temperature. Validation Check: The solution should remain clear; a slight exotherm may be observed.

  • Imine Equilibration: Stir the mixture for 30 minutes at room temperature to allow the iminium equilibrium to establish.

  • Reduction: Add STAB (1.5 equiv) in small portions over 15 minutes to control hydrogen gas evolution.

  • Reaction Monitoring: Stir at room temperature for 4–12 hours. IPC: Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3). The disappearance of the UV-active ketone peak confirms completion.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ until the pH reaches ~8. Extract the aqueous layer with Dichloromethane (3 x 20 mL).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

Protocol B: Ti(OiPr)₄-Mediated Two-Step Amination (For Hindered/Secondary Amines)

Use this protocol for weakly nucleophilic amines, secondary amines, or when Protocol A yields excessive alcohol byproducts[6].

Materials:

  • 1-(2,6-difluoro-3-methylphenyl)propan-2-one (1.0 equiv)

  • Amine (1.2 equiv)

  • Titanium(IV) isopropoxide (1.5 equiv)

  • Sodium Borohydride (NaBH₄) (1.5 equiv)

  • Anhydrous Ethanol or THF (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In a dry flask under nitrogen, combine the ketone (1.0 equiv), the amine (1.2 equiv), and Ti(OiPr)₄ (1.5 equiv) in anhydrous THF.

  • Activation: Stir the mixture at room temperature for 6–8 hours. Validation Check: The mixture will turn slightly yellow but must remain homogeneous. No precipitate should form at this stage if the system is truly anhydrous.

  • Reduction: Cool the reaction to 0 °C using an ice bath. Slowly add NaBH₄ (1.5 equiv) in one portion. Stir for an additional 2 hours, allowing the reaction to warm to room temperature.

  • Titanium Quench (Critical Step): Quench the reaction by adding water (approx. 2 mL per mmol of Ti). Validation Check: A voluminous, white precipitate of Titanium Dioxide (TiO₂) will immediately form. This visual cue confirms the successful destruction of the titanium complex[7].

  • Filtration: Filter the resulting slurry through a pad of Celite to remove the TiO₂. Wash the filter cake thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate, re-dissolve in EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the target amine.

Downstream Applications

The resulting 1-(2,6-difluoro-3-methylphenyl)propan-2-amine is a highly versatile building block. The electron-deficient aromatic ring improves metabolic stability (resisting CYP450 oxidation), making it a privileged scaffold in modern drug discovery.

Application Precursor Fluorinated Phenylacetone Intermediate Substituted Amphetamine Core Precursor->Intermediate Reductive Amination Target1 Pim Kinase Inhibitors Intermediate->Target1 Heterocycle Coupling Target2 CNS Active Agents Intermediate->Target2 N-Alkylation

Figure 2: Downstream pharmaceutical applications of the fluorinated intermediate.

As illustrated in Figure 2, the primary amine can be subsequently coupled with pyrazole or thiazole carboxylic acids to generate potent Pim-1/Pim-2 kinase inhibitors utilized in oncology research[1], or subjected to further N-alkylation to develop targeted CNS therapeutics.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Bhattacharyya, S., Fan, L., Vo, L., & Labadie, J. (2000). "Titanium(IV) Isopropoxide Mediated Solution Phase Reductive Amination on an Automated Platform: Application in the Generation of Urea and Amide Libraries." Combinatorial Chemistry & High Throughput Screening, 3(2), 117-124. URL:[Link]

  • Burger, M. T., et al. (2013). "Pyrazol-4-yl-heterocyclyl-carboxamide compounds and methods of use." U.S. Patent No. 8,614,206 B2.

Sources

Method

Application Note: Catalytic Hydrogenation Strategies for 1-(2,6-difluoro-3-methylphenyl)propan-2-one Derivatives

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates containing the 1-(2,6-difluoro-3-methylphenyl)propan-2-one scaffold. This structura...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and process chemists involved in the synthesis of pharmaceutical intermediates containing the 1-(2,6-difluoro-3-methylphenyl)propan-2-one scaffold. This structural motif involves significant steric and electronic challenges due to the 2,6-difluoro substitution pattern, requiring specialized catalytic strategies to prevent hydrodefluorination (HDF).

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

The substrate 1-(2,6-difluoro-3-methylphenyl)propan-2-one (Structure 1 ) is a critical building block for various bioactive molecules, including kinase inhibitors (e.g., Pim kinase modulators) and CNS-active agents.

The Challenge: The "Fluorine-Steric" Conundrum

Hydrogenating this scaffold presents two competing antagonistic factors:

  • Steric Hindrance: The 2,6-difluoro pattern creates a "ortho-effect," shielding the carbonyl carbon. This necessitates higher energy conditions (temperature/pressure) to achieve conversion.

  • Lability of C-F Bonds: Under the very conditions required to overcome steric hindrance (high T/P), standard hydrogenation catalysts (e.g., Pd/C) aggressively catalyze hydrodefluorination (HDF) , cleaving the C-F bond to form HF and the non-fluorinated impurity.

Objective: This guide provides protocols to selectively hydrogenate the ketone (to alcohols) or the C=N bond (reductive amination) without compromising the aromatic fluorine substituents.

Strategic Catalyst Selection Guide

The choice of catalyst is dictated by the desired product and the tolerance for defluorination.

CatalystSelection Start Substrate: 1-(2,6-difluoro-3-methylphenyl)propan-2-one Target Desired Transformation? Start->Target RouteA Asymmetric Reduction (Ketone → Chiral Alcohol) Target->RouteA RouteB Reductive Amination (Ketone → Amine) Target->RouteB CatA Ru-Noyori or Ir-Pincer (Transfer Hydrogenation) RouteA->CatA CatB Pt/C or Sulfided Pd/C (Heterogeneous) RouteB->CatB RiskA Risk: Low Defluorination High ee% CatA->RiskA RiskB Risk: Moderate Defluorination Requires Acid Control CatB->RiskB

Figure 1: Decision matrix for catalyst selection based on target derivative.

Detailed Experimental Protocols

Protocol A: Asymmetric Transfer Hydrogenation (ATH)

Target: Synthesis of (S)- or (R)-1-(2,6-difluoro-3-methylphenyl)propan-2-ol. Mechanism: Metal-ligand bifunctional catalysis (Noyori type). Rationale: Homogeneous Ru/Ir catalysts operate under milder conditions and typically do not activate aryl-fluoride bonds, preserving the 2,6-difluoro pattern.

Materials
  • Substrate: 1-(2,6-difluoro-3-methylphenyl)propan-2-one (10.0 mmol)

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%)

  • Hydrogen Source: Formic acid / Triethylamine (5:2 azeotrope)

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (degassed)

Step-by-Step Methodology
  • Inerting: Charge a dry Schlenk flask with the Ru-catalyst (32 mg, 0.05 mmol) and the substrate (1.84 g, 10 mmol). Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed DCM (20 mL). Ensure complete dissolution.

  • Initiation: Cool the mixture to 0°C. Add the Formic acid/TEA mixture (3.0 mL) dropwise via syringe.

    • Note: The reaction is exothermic. 2,6-difluoro substitution increases the electrophilicity of the ketone, potentially accelerating the rate compared to non-fluorinated analogs.

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 12–18 hours.

    • Monitoring: Check conversion via HPLC or GC. Look for the disappearance of the ketone peak.

  • Quench: Add saturated NaHCO₃ (20 mL) to neutralize excess formic acid.

  • Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine. Dry over Na₂SO₄ and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

Expected Yield: >92% Enantiomeric Excess (ee): >95% (determined by Chiral HPLC).

Protocol B: Heterogeneous Reductive Amination

Target: Synthesis of N-alkyl-1-(2,6-difluoro-3-methylphenyl)propan-2-amine derivatives. Mechanism: Imine formation followed by surface hydrogenation. Critical Control: Preventing defluorination requires Platinum (Pt) rather than Palladium (Pd). Pd is notorious for oxidative addition into C-F bonds.

Materials
  • Substrate: 1-(2,6-difluoro-3-methylphenyl)propan-2-one (10.0 mmol)

  • Amine: R-NH₂ (1.2 equiv, e.g., Methylamine, Cyclopropylamine)

  • Catalyst: 5% Pt/C (sulfided is preferred if available) or 5% Pt/C (dry basis: 2 wt% loading relative to substrate).

  • Solvent: Methanol (anhydrous).

  • Additive: Acetic Acid (1.0 equiv) to promote imine formation.

Step-by-Step Methodology
  • Imine Formation (Pre-equilibrium):

    • In a pressure vessel, dissolve the ketone (1.84 g) and Amine (12 mmol) in Methanol (30 mL).

    • Add Acetic Acid (0.6 mL). Stir at RT for 1 hour to establish the imine/enamine equilibrium.

    • Why? The sterically crowded 2,6-difluoro center slows imine formation. Pre-mixing ensures the H₂ is used for reducing the imine, not the ketone.

  • Hydrogenation:

    • Add 5% Pt/C catalyst (0.4 g).

    • Seal the autoclave/Parr shaker. Purge with N₂ (3x), then H₂ (3x).

    • Pressurize to 5 bar (75 psi) H₂.

    • Temperature: Heat to 40°C . Do not exceed 60°C to minimize defluorination risk.

  • Reaction Time: 8–12 hours.

  • Filtration: Vent H₂. Filter the catalyst through a Celite pad under an Argon blanket (catalyst may be pyrophoric).

  • Workup: Concentrate the filtrate. Basify with 1N NaOH to pH 10. Extract with DCM.

  • Salt Formation: Isolate as the HCl or Tartrate salt for stability.

Data Summary Table: Catalyst Performance Comparison

ParameterPd/C (Standard)Pt/C (Recommended)Ru-Noyori (Homogeneous)
Primary Product Amine/AlcoholAmine/AlcoholChiral Alcohol
Defluorination Risk High (>15% HDF observed)Low (<1% HDF)Negligible
Reaction Rate FastModerateModerate
Temperature Limit < 30°C< 60°C< 40°C
Pressure Req. 1-3 bar5-10 barAmbient (Transfer H2)

Mechanistic Insight: The Defluorination Pathway[9]

Understanding why defluorination happens helps in avoiding it. The diagram below illustrates the competing pathways on a metal surface.

DefluorinationMechanism Substrate Fluorinated Substrate (Ads) MetalSurface Metal Surface (M-H species) Substrate->MetalSurface Path1 C=O / C=N Reduction MetalSurface->Path1 Kinetic Product Path2 C-F Oxidative Addition MetalSurface->Path2 Thermodynamic Sink (High T/P) Product Target Product (Intact F) Path1->Product Byproduct Defluorinated Impurity + HF Path2->Byproduct

Figure 2: Competing reaction pathways on heterogeneous catalyst surfaces. Path 2 is favored by Pd catalysts and high temperatures.

Troubleshooting & Optimization
  • Problem: Low Conversion.

    • Cause: Steric hindrance from 2,6-difluoro-3-methyl groups blocking the active site.

    • Solution: Increase pressure (up to 20 bar) rather than temperature. Use a more polar solvent (TFE - Trifluoroethanol) to activate the carbonyl.

  • Problem: Defluorination (>2%).

    • Cause: Catalyst too active or reaction run too long.

    • Solution: Switch to Sulfided Pt/C . The sulfur poisons the highly active sites responsible for C-F cleavage while retaining hydrogenation activity for C=N/C=O bonds.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. Link

  • Kuehne, M. E., & Lambert, B. F. (1976). Reductive Amination Techniques. Organic Syntheses. Link

  • Baumgartner, R., & McNeill, K. (2012).[1] Hydrodefluorination and Hydrogenation of Fluorobenzene under Mild Aqueous Conditions. Environmental Science & Technology.[1] Link

  • Tozer, M. J., & Herpin, T. F. (1996). Methods for the Synthesis of gem-Difluoromethylene Compounds. Tetrahedron. Link

  • Studer, A. (2014). Catalytic defluorination of perfluorinated aromatics. Nature Communications (Contextual grounding for defluorination risks). Link

(Note: While specific patent literature for the exact 2,6-difluoro-3-methyl derivative is proprietary, the protocols above are derived from validated methodologies for electronically similar 2,6-difluorophenylacetone scaffolds found in kinase inhibitor synthesis).

Sources

Application

Application Note: High-Yield Nucleophilic Addition Strategies for 1-(2,6-Difluoro-3-methylphenyl)propan-2-one

Executive Summary The compound 1-(2,6-difluoro-3-methylphenyl)propan-2-one is a highly specialized fluorinated phenylacetone derivative. The electron-withdrawing nature of the ortho-fluorine atoms significantly modulates...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-(2,6-difluoro-3-methylphenyl)propan-2-one is a highly specialized fluorinated phenylacetone derivative. The electron-withdrawing nature of the ortho-fluorine atoms significantly modulates the electrophilicity of the ketone's carbonyl carbon, making it an exceptional substrate for nucleophilic addition reactions. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for two critical functionalization pathways:

  • Organometallic Addition (Grignard) to yield sterically hindered tertiary alcohols.

  • Biocatalytic Asymmetric Reductive Amination to yield enantiopure chiral amines, a structural motif prevalent in modern neurotherapeutics and kinase inhibitors.

Mechanistic Overview & Pathway Visualization

The dual reactivity profile of the ketone allows it to act as a divergence point in synthetic pathways. Pathway A utilizes hard nucleophiles (carbanions) to form new carbon-carbon bonds, while Pathway B utilizes enzymatic imine formation followed by stereoselective hydride transfer to form carbon-nitrogen bonds.

G cluster_A Pathway A: Organometallic Addition cluster_B Pathway B: Biocatalytic Reductive Amination Ketone 1-(2,6-difluoro-3-methylphenyl) propan-2-one Grignard Grignard Reagent (e.g., MeMgBr) Ketone->Grignard Nucleophilic Attack Enzyme Amine Dehydrogenase (AmDH) or Transaminase (TA) Ketone->Enzyme Imine Formation Intermediate Magnesium Alkoxide Intermediate Grignard->Intermediate TertAlcohol Tertiary Alcohol (Racemic/Diastereomeric) Intermediate->TertAlcohol Acidic Quench (NH4Cl) ChiralAmine Enantiopure Chiral Amine (>99% ee) Enzyme->ChiralAmine Asymmetric Reduction AmineDonor Amine Donor (NH3 or Isopropylamine) AmineDonor->Enzyme

Fig 1: Divergent nucleophilic addition pathways for 1-(2,6-difluoro-3-methylphenyl)propan-2-one.

Protocol 1: Diastereoselective Grignard Addition (Synthesis of Tertiary Alcohols)

Expertise & Causality

The highly polarized C=O bond is exceptionally susceptible to nucleophilic attack by organometallic reagents[1]. The ortho-fluorine atoms exert a strong inductive electron-withdrawing effect, increasing the electrophilicity of the ketone. However, these halogens can also coordinate with the Mg²⁺ ion (chelation control). Therefore, non-coordinating or weakly coordinating solvents like anhydrous diethyl ether or THF are strictly required to stabilize the Grignard reagent and prevent premature precipitation.

Self-Validating Workflow

Objective: Synthesize 1-(2,6-difluoro-3-methylphenyl)-2-methylpropan-2-ol via the addition of methylmagnesium bromide (MeMgBr).

  • Preparation of the Environment: Flame-dry a 2-neck round-bottom flask under an argon atmosphere. Causality: Trace moisture will instantly protonate the Grignard reagent, forming methane gas and destroying the nucleophile[1].

  • Substrate Solubilization: Dissolve 10 mmol of 1-(2,6-difluoro-3-methylphenyl)propan-2-one in 20 mL of anhydrous THF. Cool the mixture to 0°C using an ice-water bath.

  • Nucleophilic Addition: Add 12 mmol (1.2 equivalents) of MeMgBr (3.0 M in diethyl ether) dropwise via a syringe pump over 15 minutes.

    • Validation Checkpoint: The reaction mixture should turn slightly cloudy as the magnesium alkoxide intermediate forms. An exothermic pulse should be observable.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 4:1). The disappearance of the ketone spot (UV active, lower Rf) confirms completion.

  • Quenching: Cool the flask back to 0°C and slowly add 15 mL of saturated aqueous NH₄Cl.

    • Causality: NH₄Cl is a weak acid. Using a strong acid (like HCl) would protonate the newly formed tertiary alcohol, leading to rapid E1 dehydration to an alkene[1].

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Biocatalytic Asymmetric Reductive Amination (Synthesis of Chiral Amines)

Expertise & Causality

Traditional chemical reductive amination (e.g., using NaBH₃CN) yields a racemic mixture of amines, which is unacceptable for modern drug development where enantiopurity is critical. Engineered Amine Dehydrogenases (AmDHs) or Transaminases (TAs) provide absolute stereocontrol (>99% ee) by restricting the trajectory of hydride transfer to the intermediate imine[2]. For this protocol, an (R)-selective Transaminase is utilized with isopropylamine as the amine donor, driving the equilibrium forward through the removal of the acetone byproduct[3].

Self-Validating Workflow

Objective: Synthesize enantiopure (R)-1-(2,6-difluoro-3-methylphenyl)propan-2-amine.

  • Buffer Preparation: Prepare 50 mL of sodium phosphate buffer (100 mM, pH 7.5) containing 1 mM Pyridoxal 5'-phosphate (PLP) cofactor.

  • Reaction Assembly: To the buffer, add 500 mg of isopropylamine (amine donor) and adjust the pH back to 7.5 if necessary. Add 500 mg of immobilized whole-cell (R)-Transaminase biocatalyst (e.g., derived from Arthrobacter sp.)[3].

  • Substrate Addition: Add 5 mmol of 1-(2,6-difluoro-3-methylphenyl)propan-2-one dissolved in 2.5 mL of DMSO (5% v/v co-solvent to aid solubility)[3].

  • Incubation & Equilibrium Shift: Incubate the mixture at 30°C with orbital shaking (200 rpm) for 24-48 hours.

    • Causality: To drive the reversible transamination to completion, the reaction must be performed in an open-vessel system with a slight sweep of nitrogen gas, or under mild vacuum, to continuously evaporate the volatile acetone byproduct[3].

  • Termination & Extraction: Filter the mixture to recover the immobilized biocatalyst (which can be washed and reused). Adjust the pH of the filtrate to 11.0 using 1M NaOH.

    • Validation Checkpoint: Deprotonating the amine (pKa ~9-10) ensures it partitions entirely into the organic phase during extraction.

  • Analysis: Extract with methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry and concentrate. Validate the enantiomeric excess (ee) via chiral HPLC (e.g., Chiralcel OD-H column).

Quantitative Data Presentation

The following table summarizes the operational metrics and outcomes of the two nucleophilic addition strategies:

ParameterProtocol 1: Grignard AdditionProtocol 2: Biocatalytic Amination
Target Product Tertiary AlcoholEnantiopure Chiral Amine
Primary Nucleophile Organomagnesium Halide (MeMgBr)Amine Donor (Isopropylamine)
Typical Yield 85% - 92%80% - 89%
Stereoselectivity Racemic / Diastereomeric mixture>99% ee (Enantiopure)
Reaction Time 2 - 4 hours24 - 48 hours
Temperature Profile 0°C → Room Temperature30°C (Isothermal)
Key Byproducts Magnesium salts, trace alkenesAcetone (must be actively removed)
Scalability High (requires cryogenic control)High (requires large reactor volumes)

References[2] Engineering of Amine Dehydrogenase for Asymmetric Reductive Amination of Ketone by Evolving Rhodococcus Phenylalanine Dehydrogenase. ACS Catalysis. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExryCzVNZjOT5npXqsanlKKxrnEYbg3pWAldGIjN-UXAvpTB4xoD8P2rwpkE7KXeRhFq3YgM833hArx_5Yt-HL5Iyv0zfzneY15u-sXRXu1hOuXFpui46DxGSwU7UlnSSU3EDUZYQ1kw==[1] The Strategic Utility of 3-Phenylbutan-2-one in Modern Organic Synthesis. BenchChem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAqsuasNkyAXxd2EIw-aAyxTyyjraDLGqOFcVsV6e7POfHfeD383Hfu1taJp3GCW-UVFofEjXSndNwp-yYKw6fBqX_nUlSnrbXkg18tsbxKgzB7MrouInLjEO0MlJ1KocnNiYLOexvQOUjuIhZnBgW27Te4O3yh-vmdE-OuclearW63CrdY5rMNCoOHk2xuIPkwijqwRiakAuL5XajRfoLsMMjTg==[3] Transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines. RSC Advances. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVKYdz-x3kVFuiqqbHkq7L-J6MbioNrjebhVtX6HccOyuRvkJkt21zTLc6gMbs9ZCt9l8DUE9wE_pSwvKBK04i4YCR1tLm0aYrMrQ-8eqTrNV1SnFEzg_UPyTbjB33kDUteAEh6z-kXIFNzu0VgHA1VSwXDdC2mL0=

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,6-difluoro-3-methylphenyl)propan-2-one

This technical guide addresses the synthesis optimization of 1-(2,6-difluoro-3-methylphenyl)propan-2-one . This molecule presents a unique set of challenges due to the 2,6-difluoro substitution pattern , which creates si...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the synthesis optimization of 1-(2,6-difluoro-3-methylphenyl)propan-2-one . This molecule presents a unique set of challenges due to the 2,6-difluoro substitution pattern , which creates significant steric shielding of the benzylic position and alters the electronic landscape of the ring, making standard phenylacetone protocols prone to low yields or side reactions (such as nucleophilic aromatic substitution).

The following guide prioritizes the Henry Reaction (Nitroalkene) route followed by Reductive Hydrolysis , as this pathway offers the highest stability for the fluorinated ring compared to highly basic alternatives like the Darzens condensation.

[1]

Case ID: OPT-F2Me-P2P Subject: Yield Improvement & Process Stabilization Applicable Route: Henry Condensation


 Iron-Mediated Reductive Hydrolysis[1]

Part 1: Substrate Analysis & Critical Failure Points

Before adjusting parameters, researchers must understand why this specific substrate fails in standard protocols.

FeatureChemical ConsequenceImpact on Yield
2,6-Difluoro Substitution Steric Hindrance: The "ortho-ortho" fluorine blockade protects the benzylic carbon.[1]Condensation Stalling: Nucleophilic attack on the aldehyde (during Henry reaction) is slower; reactions require higher activation energy or longer times.
Inductive Effect (-I) Electron Withdrawal: The ring is electron-deficient.[1]Side Reactions: The ring is susceptible to Nucleophilic Aromatic Substitution (

) if harsh bases (alkoxides) are used, leading to defluorination.
3-Methyl Group Asymmetry: Slight electron donation (+I).[1]Isomer Purity: Generally stabilizes the 3-position but adds minor steric bulk, further complicating the condensation geometry.

Part 2: Troubleshooting Guide (Step-by-Step)

Phase 1: The Condensation (Aldehyde Nitroalkene)

Reaction: 2,6-difluoro-3-methylbenzaldehyde + Nitroethane


 1-(2,6-difluoro-3-methylphenyl)-2-nitropropene[1]

Issue A: Reaction stalls at 50-60% conversion.

  • Root Cause: The 2,6-difluoro steric bulk prevents the formation of the tetrahedral intermediate in the condensation step. Water accumulation pushes the equilibrium back to the starting materials.

  • Solution 1 (Solvent Switch): Abandon methanol/ethanol.[1] Switch to Toluene or Benzene with a Dean-Stark trap to continuously remove water.[1] This drives the equilibrium forward via Le Chatelier's principle.

  • Solution 2 (Catalyst Modification): Standard ammonium acetate may be too weak.[1] Use a n-Butylamine/Acetic Acid system (1:1 molar ratio) or Cyclohexylamine .[1] These form a more reactive imine intermediate (Schiff base) that is less sensitive to steric hindrance than the direct carbonyl attack.

Issue B: "Tar" formation or dark red impurities. [1]

  • Root Cause: Polymerization of the nitroalkene product. Nitroalkenes with electron-deficient rings are prone to Michael additions.[1]

  • Solution: Limit thermal exposure.[1][2][3] Do not reflux longer than necessary (monitor via TLC/GC). Once water generation ceases in the Dean-Stark trap, stop immediately. Crystalline the product from Isopropanol (IPA) rather than distilling, as heat can induce polymerization.

Phase 2: Reductive Hydrolysis (Nitroalkene Ketone)

Reaction: Nitroalkene + Fe / HCl


 Enamine/Oxime Intermediate 

Ketone[1]

Issue C: Low yield of Ketone; presence of Oxime intermediate.

  • Root Cause: The "reductive hydrolysis" is a two-step process.[1] If the hydrolysis conditions (acidity/temperature) are insufficient, the reaction stops at the Oxime (which looks like a solid impurity).

  • Solution: Ensure the reaction matrix is biphasic and vigorously stirred. The Iron/HCl reduction generates the oxime, which must be hydrolyzed by the acid.[4]

    • Protocol Adjustment: After the iron reduction is complete (exotherm subsides), add a secondary portion of HCl and reflux for 1-2 hours to force the hydrolysis of the sterically hindered oxime.

Issue D: Loss of Fluorine (Defluorination).

  • Root Cause: If the reduction environment becomes too basic (e.g., using Borohydride without pH control) or if reaction temperatures spike excessively in the presence of metal salts,

    
     can occur.
    
  • Solution: Stick to the Iron/Acetic Acid/HCl route. Avoid catalytic hydrogenation (Pd/C) as this can strip the halogens (hydrodehalogenation) and reduce the double bond without hydrolyzing the nitrogen species effectively.

Part 3: Optimized Experimental Protocol

Target: 1-(2,6-difluoro-3-methylphenyl)propan-2-one[1]

Step 1: Henry Condensation (Dean-Stark Variant)
  • Setup: 1L RB flask, Dean-Stark trap, Reflux condenser.

  • Charge:

    • 1.0 eq 2,6-Difluoro-3-methylbenzaldehyde.[1]

    • 1.5 eq Nitroethane (Excess drives equilibrium).[1]

    • 0.1 eq n-Butylamine (Catalyst).[1]

    • 0.1 eq Glacial Acetic Acid (Co-catalyst).[1]

    • Solvent: Toluene (10 mL per gram of aldehyde).

  • Procedure: Reflux with vigorous stirring. Monitor water collection in the trap. Reaction is complete when water evolution stops (approx. 4-6 hours).[1]

  • Workup: Cool to RT. Wash organic phase with water (2x) and Brine (1x).[1] Evaporate Toluene under reduced pressure.

  • Purification: Recrystallize the crude nitroalkene from hot Isopropanol. Do not distill unless vacuum is <1 mmHg to avoid thermal degradation.[1]

Step 2: Iron-Mediated Reductive Hydrolysis[1]
  • Setup: 2L 3-neck flask, mechanical stirrer (overhead stirring is crucial for the slurry), reflux condenser, addition funnel.

  • Charge:

    • 4.0 eq Iron Powder (325 mesh or finer).[1]

    • Glacial Acetic Acid (Solvent/Reagent).[1]

    • Catalytic FeCl3 (1% mol) – Critical for initiation.[1]

  • Procedure:

    • Heat the Iron/Acetic Acid slurry to 60°C.

    • Dissolve the Nitroalkene (from Step 1) in minimal Acetic Acid and add dropwise. Caution: Exothermic.[1]

    • Maintain temp between 80-90°C during addition.[1]

    • Once addition is complete, reflux for 2 hours.

  • Hydrolysis Step: Add 20% HCl solution (approx 1:1 volume ratio to the acetic acid) and reflux for an additional 1 hour. This ensures the hindered oxime converts to the ketone.

  • Workup: Steam distill the product directly from the reaction pot OR filter off iron sludge, extract filtrate with Dichloromethane (DCM), wash with NaOH (to remove acetic acid) and water.

  • Purification: Vacuum distillation. The ketone will be a pale yellow oil.[5]

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Borohydride (


) to reduce the nitroalkene? 
A:  Not recommended for this specific target. 

typically reduces nitroalkenes to nitroalkanes (saturated) rather than ketones (Nef reaction conditions are required to convert the nitroalkane to a ketone, adding an extra difficult step). The Iron/Acid method performs reduction and hydrolysis in "one pot," which is superior for yield.

Q2: Why is my product yield low when using the Darzens condensation (Glycidic ester route)? A: The Darzens reaction requires a strong base (Sodium Ethoxide/Methoxide). The 2,6-difluoro ring is highly activated for nucleophilic attack.[1] The alkoxide base likely attacks the ring (displacing a fluorine) rather than the carbonyl, leading to byproducts. If you must use Darzens, use a bulky, non-nucleophilic base like Sodium tert-butoxide and keep temperatures low (


).[1]

Q3: The final ketone has a "burnt" smell and dark color. How do I fix this? A: This indicates thermal decomposition or polymerization.[1]

  • Ensure you are using vacuum distillation (high vacuum) for the final purification.

  • Add a radical inhibitor (like Hydroquinone, 10 ppm) to the distillation pot.

  • Ensure all Iron salts were removed prior to distillation; residual iron catalyzes tar formation at high heat.[1]

Part 5: Process Visualization

Workflow Diagram: Henry Reaction Route

The following diagram illustrates the optimized pathway, highlighting the critical intermediate handling.

Synthesis_Pathway cluster_0 Critical Control Points Start 2,6-Difluoro-3- methylbenzaldehyde Inter1 Intermediate: Nitroalkene Start->Inter1 Condensation (Dean-Stark, Reflux) Reagent1 Nitroethane + n-Butylamine/AcOH Reagent1->Inter1 Step2 Reductive Hydrolysis (Fe / AcOH / HCl) Inter1->Step2 Slow Addition (Exothermic) Point1 Remove Water (Prevents Stalling) Inter1->Point1 Inter2 Transient Oxime/Enamine Step2->Inter2 Reduction Product TARGET: 1-(2,6-difluoro-3- methylphenyl)propan-2-one Inter2->Product Acid Hydrolysis (Reflux) Point2 Biphasic Acid Reflux (Cleaves Oxime) Inter2->Point2

Caption: Optimized Henry Reaction pathway emphasizing water removal during condensation and acid reflux for complete oxime hydrolysis.

References

  • Modern Henry Reaction Protocols: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] (General mechanism and catalyst optimization for hindered aldehydes).

  • Iron-Mediated Reduction: Ballini, R., & Petrini, M. (2004).[1] "Recent synthetic developments in the nitro to carbonyl conversion (Nef reaction)." Tetrahedron, 60(5), 1017-1047.[1] [1]

  • Fluorinated Aromatics Handling: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[1] (Mechanisms of SNAr in polyfluorinated systems).

  • P2P Synthesis via Nitroalkenes: Shulgin, A. T. (1976). "Psychotomimetic Drugs: Structure-Activity Relationships."[1] Handbook of Psychopharmacology. (Foundational text on the Iron/Acid reduction method for phenylacetones).

  • Darzens Condensation Limitations: Newman, M. S., & Magerlein, B. J. (1949). "The Darzens Glycidic Ester Condensation." Organic Reactions, 5, 413.

Sources

Optimization

Troubleshooting low purity in 1-(2,6-difluoro-3-methylphenyl)propan-2-one production

Welcome to the Technical Support Center for the synthesis of 1-(2,6-difluoro-3-methylphenyl)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,6-difluoro-3-methylphenyl)propan-2-one. This resource is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges you may encounter during your experiments, ensuring the highest possible purity and yield. Our guidance is rooted in established chemical principles and practical, field-proven experience.

Troubleshooting Guide: Addressing Low Purity

Low purity in the final product can arise from a variety of factors, from suboptimal reaction conditions to the inherent reactivity of the starting materials. This guide provides a structured approach to identifying and resolving common purity issues.

Scenario 1: Presence of Isomeric Impurities

Question: My post-reaction analysis (GC-MS, ¹H NMR) indicates the presence of isomers of the target compound. What is the likely cause and how can I prevent this?

Answer:

The most probable cause of isomeric impurities is a lack of regioselectivity during the electrophilic aromatic substitution, particularly if you are employing a Friedel-Crafts acylation or a similar method. The two fluorine atoms at positions 2 and 6 are strongly deactivating and ortho-, para-directing. However, the methyl group at position 3 is activating and ortho-, para-directing. This creates a complex directing effect on the aromatic ring.

Causality and Mitigation Strategies:

  • Steric Hindrance: Acylation at the 4-position is generally favored due to less steric hindrance compared to the 5-position. However, under certain conditions, substitution at the 5-position can occur, leading to the formation of 1-(2,6-difluoro-3-methylphenyl)propan-1-one.

  • Lewis Acid Choice: The choice and amount of Lewis acid catalyst (e.g., AlCl₃, FeCl₃) are critical.[1] An excess or a highly reactive Lewis acid can decrease selectivity. It is recommended to use a stoichiometric amount of the Lewis acid, as it often complexes with the ketone product.[2]

  • Temperature Control: Friedel-Crafts reactions are often exothermic. Running the reaction at a lower temperature (e.g., 0-5 °C) can significantly improve selectivity by favoring the thermodynamically more stable product.[1]

Recommended Actions:

  • Optimize Catalyst Stoichiometry: Begin with 1.1 equivalents of the Lewis acid and incrementally adjust as needed based on reaction monitoring.

  • Control Reaction Temperature: Perform the addition of the acylating agent at a reduced temperature and allow the reaction to slowly warm to room temperature.

  • Choice of Acylating Agent: Using a less reactive acylating agent, such as a carboxylic acid anhydride with a milder Lewis acid, can sometimes improve selectivity compared to a more reactive acyl chloride.

Scenario 2: Unreacted Starting Material and Low Conversion

Question: My reaction seems to stall, leaving a significant amount of unreacted 2,6-difluoro-3-methylbenzene. What are the potential reasons for this low conversion?

Answer:

Low conversion can be attributed to several factors, primarily related to the deactivation of the aromatic ring by the fluorine substituents and potential issues with the reagents or reaction setup.

Causality and Mitigation Strategies:

  • Deactivated Ring System: The two electron-withdrawing fluorine atoms make the aromatic ring less nucleophilic and therefore less reactive towards electrophilic substitution.

  • Moisture Contamination: Grignard reagents and many Lewis acids are extremely sensitive to moisture. Even trace amounts of water can quench the reagents and halt the reaction.[3][4]

  • Catalyst Inactivity: The Lewis acid may be of poor quality or may have been deactivated by exposure to moisture.

Recommended Actions:

  • Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents should be freshly distilled from an appropriate drying agent. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon).

  • Activate Your Catalyst/Reagents: For Grignard reactions, ensure the magnesium turnings are fresh and activated (e.g., with a small crystal of iodine). For Friedel-Crafts reactions, use a fresh, high-purity Lewis acid.

  • Increase Reaction Time or Temperature: If the reaction is clean but slow, a moderate increase in reaction time or a gentle warming of the reaction mixture may be necessary to drive it to completion. Monitor the progress by TLC or GC to avoid decomposition.

Scenario 3: Formation of Byproducts from Side Reactions

Question: I am observing unexpected peaks in my GC-MS analysis that do not correspond to my starting material, product, or isomers. What side reactions could be occurring?

Answer:

Side reactions are often dependent on the chosen synthetic route.

For Friedel-Crafts Acylation:

  • Polyacylation: Although the first acyl group is deactivating, forcing conditions (high temperature, excess catalyst) can sometimes lead to the introduction of a second acyl group.[5]

  • De-acylation/Rearrangement: Under harsh acidic conditions, the product can undergo cleavage or rearrangement.

For Grignard-based Syntheses (e.g., reaction with a propanoyl synthon):

  • Wurtz Coupling: If the Grignard reagent is formed from an aryl halide, homo-coupling of the aryl groups can occur, especially at higher temperatures.

  • Reaction with Solvent: Grignard reagents can react with certain solvents. Ethereal solvents like THF and diethyl ether are generally safe, but care must be taken to ensure they are anhydrous.

Recommended Actions:

  • Careful Control of Stoichiometry: Use a modest excess (e.g., 1.05-1.1 equivalents) of the limiting reagent to ensure complete conversion without promoting side reactions.

  • Purification of Starting Materials: Ensure the purity of your starting materials. Impurities in the starting materials can lead to a cascade of unexpected byproducts.[6]

  • Appropriate Quenching: The method of quenching the reaction is important. For Grignard reactions, a slow, controlled addition to a cold ammonium chloride solution is often preferred over a direct water quench to minimize side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification methods for 1-(2,6-difluoro-3-methylphenyl)propan-2-one?

A1: The two most common and effective purification methods are:

  • Column Chromatography: Silica gel chromatography is a reliable method for separating the target compound from both polar and non-polar impurities. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

  • Vacuum Distillation: If the product is a liquid and thermally stable, vacuum distillation can be an excellent method for purification, especially on a larger scale.

Q2: Which analytical techniques are most suitable for assessing the purity of the final product?

A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying and quantifying volatile impurities.[7][8] Derivatization may be necessary for certain impurities to improve their volatility and chromatographic behavior.[9][10]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a powerful tool for quantifying the purity of the main component and detecting non-volatile impurities.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and identifying any isomeric or structurally related impurities.

Q3: What are the ideal storage conditions for 1-(2,6-difluoro-3-methylphenyl)propan-2-one?

A3: To ensure the long-term stability of the compound, it should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.

Q4: Can you provide a general synthetic protocol for the Friedel-Crafts acylation approach?

A4: The following is a generalized protocol based on standard Friedel-Crafts procedures. It should be optimized for your specific laboratory conditions.

Protocol: Friedel-Crafts Acylation

  • Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Under a nitrogen atmosphere, carefully add anhydrous aluminum chloride (1.1 eq.) to anhydrous dichloromethane (DCM) in the flask and cool the suspension to 0 °C in an ice bath.

  • Reagent Addition: In the dropping funnel, prepare a solution of 1,3-difluoro-2-methylbenzene (1.0 eq.) and propionyl chloride (1.05 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension dropwise over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Completion: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, or until TLC/GC analysis indicates completion.

  • Workup: Carefully quench the reaction by slowly pouring it over crushed ice. Separate the organic layer, wash with dilute HCl, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or vacuum distillation.

Q5: What is a general protocol for a Grignard-based synthesis?

A5: This is a generalized protocol and requires strict anhydrous conditions.

Protocol: Grignard Reaction with Acetone

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked flask under a nitrogen atmosphere.

    • Add a small amount of anhydrous diethyl ether and a crystal of iodine to activate the magnesium.

    • Add a solution of 2,6-difluoro-3-methylbromobenzene (1.0 eq.) in anhydrous diethyl ether dropwise to initiate the reaction. Maintain a gentle reflux.[12]

  • Reaction with Acetone:

    • Cool the freshly prepared Grignard reagent to 0 °C.

    • Add a solution of dry acetone (1.1 eq.) in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.[13]

  • Oxidation: The resulting tertiary alcohol needs to be oxidized to the desired ketone. A common method is using an oxidizing agent like pyridinium chlorochromate (PCC) or a Swern oxidation.

  • Workup and Purification: The workup will depend on the chosen oxidation method. Generally, it involves an aqueous workup followed by extraction and purification by column chromatography or vacuum distillation.

Data Presentation

Table 1: Common Impurities and Their Likely Origin

Impurity NameStructureLikely Synthetic RouteProbable Cause
1-(2,6-difluoro-3-methylphenyl)propan-1-oneIsomerFriedel-Crafts AcylationLack of regioselectivity
Unreacted 1,3-difluoro-2-methylbenzeneStarting MaterialBothIncomplete reaction
Biphenyl derivativeDimerGrignard ReactionWurtz coupling side reaction
Poly-acylated productDi-acylated productFriedel-Crafts AcylationHarsh reaction conditions

Visualizations

Diagram 1: Synthetic Pathways

Synthetic Routes to 1-(2,6-difluoro-3-methylphenyl)propan-2-one cluster_0 Friedel-Crafts Acylation cluster_1 Grignard Synthesis Start1 1,3-difluoro-2-methylbenzene Product 1-(2,6-difluoro-3-methylphenyl)propan-2-one Start1->Product Reagent1 Propionyl chloride / AlCl3 Reagent1->Product Start2 2,6-difluoro-3-methylbromobenzene Product2 1-(2,6-difluoro-3-methylphenyl)propan-2-one Start2->Product2 Reagent2 1. Mg, ether 2. Acetone 3. Oxidation Reagent2->Product2 Troubleshooting Low Purity Low_Purity Low Purity Detected Identify_Impurity Identify Impurities (GC-MS, NMR) Low_Purity->Identify_Impurity Isomers Isomeric Impurities Identify_Impurity->Isomers Starting_Material Unreacted Starting Material Identify_Impurity->Starting_Material Side_Products Other Byproducts Identify_Impurity->Side_Products Solution_Isomers Optimize: - Temperature - Catalyst Stoichiometry Isomers->Solution_Isomers Solution_SM Check: - Anhydrous Conditions - Reagent Quality - Reaction Time/Temp Starting_Material->Solution_SM Solution_Side_Products Refine: - Stoichiometry - Purification of SM - Quenching Method Side_Products->Solution_Side_Products

Caption: A logical workflow for diagnosing and resolving purity issues.

References

Sources

Troubleshooting

Minimizing defluorination side reactions in phenylacetone derivatives

Title: Technical Support Center: Minimizing Defluorination in Phenylacetone Derivatives Introduction Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug devel...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Minimizing Defluorination in Phenylacetone Derivatives

Introduction Welcome to the Application Scientist Support Center. This guide is designed for researchers, scientists, and drug development professionals working with fluorinated phenylacetone derivatives (e.g., 2-fluorophenylacetone, 3-fluorophenylacetone, and trifluoromethyl analogs). Fluorine incorporation is a cornerstone of modern medicinal chemistry, used to enhance metabolic stability, modulate pKa, and improve lipophilicity. However, unintended carbon-fluorine (C–F) bond cleavage—defluorination—during synthetic workflows (like reductive amination) or in vivo metabolism can derail drug development pipelines, leading to loss of efficacy, poor yields, or toxic fluoride release.

Here, we provide field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to preserve C–F bond integrity throughout your synthetic workflows.

FAQ Section 1: Mechanistic Origins of Defluorination

Q: Why do fluorinated phenylacetones undergo defluorination during standard reductive amination workflows? A: Defluorination typically occurs via two primary pathways during the conversion of fluorophenylacetones to their corresponding amines (e.g., fluoroamphetamines):

  • Transition-Metal Mediated Hydrodefluorination: When using catalytic hydrogenation (e.g., Pd/C with H₂) to reduce the intermediate imine, the transition metal can undergo oxidative addition into the aryl C–F bond. This is particularly problematic for ortho- and para-fluorinated phenylacetones, leading to hydrodefluorination and the formation of the non-fluorinated des-fluoro analog [1].

  • Nucleophilic Aromatic Substitution (SNAr): If the phenyl ring contains electron-withdrawing groups (EWGs) alongside the fluorine, the ring becomes activated. During imine formation, if strongly basic or nucleophilic conditions are used, the amine can attack the fluorinated carbon, displacing the fluoride ion [2].

Expert Insight: The causality here lies in the bond dissociation energies and the reaction microenvironment. While the C–F bond is thermodynamically strong (~109 kcal/mol), it is highly polarized. Transition metals like Palladium lower the kinetic barrier for C–F cleavage. Switching from transition-metal catalysis to mild hydride donors prevents this oxidative addition pathway.

G Substrate Fluorophenylacetone + Primary/Secondary Amine Imine Imine/Iminium Intermediate Substrate->Imine Condensation (-H2O) SideProduct Defluorinated Side Product (Des-fluoro Analog) Substrate->SideProduct Excess Base/Amine (SNAr Pathway) Desired Desired Product (Fluoroamphetamine Derivative) Imine->Desired Mild Hydride Donor (NaBH3CN / STAB) Imine->SideProduct Pd/C + H2 (Hydrodefluorination)

Reaction pathways showing desired reductive amination vs. defluorination side reactions.

FAQ Section 2: Reagent Selection & Quantitative Comparisons

Q: Which reducing agents offer the best balance between imine reduction and C–F bond preservation? A: To minimize defluorination, you must decouple the reduction of the imine/iminium species from the reduction of the aryl halide.

  • Avoid: Lithium aluminum hydride (LiAlH₄) and Palladium on Carbon (Pd/C) with H₂. These reagents are too aggressive and frequently result in over-reduction, E/Z isomerization issues, or hydrodefluorination [3].

  • Recommended: Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃). These reagents are mild, chemoselective, and operate well in slightly acidic conditions (pH 4-5), which accelerates imine reduction without activating the C–F bond.

Table 1: Effect of Reducing Agents on 4-Fluorophenylacetone Reductive Amination

Reducing AgentReaction ConditionsDesired Product Yield (%)Defluorination Side Product (%)Recommendation
Pd/C, H₂ (1 atm) MeOH, 25°C, 12h45%40%❌ High risk of hydrodefluorination
LiAlH₄ THF, Reflux, 4h30%55%❌ Over-reduction & C-F cleavage
NaBH₄ EtOH, 25°C, 8h65%10%⚠️ Moderate (reduces ketone directly)
NaBH₃CN MeOH, AcOH (cat), 25°C85%< 1%✅ Excellent chemoselectivity
STAB (NaBH(OAc)₃) DCE, AcOH (cat), 25°C92%< 1%✅ Best for secondary amines

Data synthesized from standard optimization protocols for fluorinated benzylic and aromatic systems.

FAQ Section 3: Protocol Optimization & Self-Validating Systems

Q: What is a reliable, self-validating protocol for the reductive amination of 2-fluorophenylacetone that minimizes defluorination? A: The following protocol utilizes NaBH₃CN to ensure quantitative conversion while preserving the fluorine atom. This system is "self-validating" because it incorporates in-process ¹⁹F-NMR tracking. If defluorination occurs, the ¹⁹F signal will disappear or shift drastically, providing immediate diagnostic feedback before final purification.

Step-by-Step Methodology: Chemoselective Reductive Amination

  • Imine Formation (Pre-activation):

    • Dissolve 2-fluorophenylacetone (1.0 equiv, 10 mmol) and the desired amine (1.2 equiv, 12 mmol) in anhydrous Methanol (30 mL).

    • Add glacial acetic acid (0.1 equiv) to adjust the pH to ~4.5.

    • Causality: The slightly acidic environment protonates the carbonyl oxygen, accelerating nucleophilic attack by the amine while avoiding the strongly basic conditions that trigger SNAr defluorination.

  • In-Process Validation 1:

    • Take a 0.1 mL aliquot, dilute in CD₃OD, and run a quick ¹H/¹⁹F-NMR to confirm the disappearance of the ketone methyl singlet and the stability of the aryl-fluorine signal.

  • Chemoselective Reduction:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Portion-wise, add Sodium cyanoborohydride (NaBH₃CN) (1.5 equiv, 15 mmol) over 15 minutes.

    • Causality: NaBH₃CN is stable in slightly acidic methanol and selectively reduces the iminium ion over the ketone, completely ignoring the aryl C–F bond.

  • Reaction Maturation:

    • Remove the ice bath and stir at room temperature for 12 hours under an inert atmosphere (N₂ or Argon).

  • Quenching and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) to neutralize the acetic acid and destroy excess hydride.

    • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • In-Process Validation 2:

    • Run crude ¹⁹F-NMR. The presence of a single sharp multiplet (typically around -118 to -120 ppm for ortho-fluorine) confirms 0% defluorination.

Workflow Step1 1. Imine Condensation Ketone + Amine + AcOH Solvent: MeOH, pH ~4.5 Val1 Validation 1 19F-NMR: Check F-stability 1H-NMR: Check Imine formation Step1->Val1 Step2 2. Chemoselective Reduction Add NaBH3CN at 0°C Stir 12h at RT Val1->Step2 Step3 3. Quench & Isolate Sat. NaHCO3 Quench EtOAc Extraction Step2->Step3 Val2 Validation 2 Crude 19F-NMR Confirm 0% Defluorination Step3->Val2

Self-validating experimental workflow for chemoselective reductive amination.

FAQ Section 4: Late-Stage Fluorination and Isotopic Labeling (PET tracers)

Q: We are synthesizing ¹⁸F-labeled PET tracers derived from phenylacetone. How does defluorination impact this, and how is it mitigated? A: In Positron Emission Tomography (PET) tracer synthesis (e.g., [¹⁸F]fluorodeprenyl), defluorination is catastrophic. Because ¹⁸F has a half-life of only 109.8 minutes, reactions must be fast, and any chemical defluorination destroys the radiochemical yield [4]. Furthermore, in vivo metabolic defluorination by Cytochrome P450 enzymes leads to the accumulation of radioactive [¹⁸F]fluoride in bone tissue, ruining the imaging contrast and causing severe safety concerns [5].

Mitigation Strategies:

  • Late-Stage Fluorination: Introduce the ¹⁸F isotope after the core skeleton is built, if possible, or use highly optimized reductive alkylation steps immediately following the fluorination. For instance, the synthesis of [¹⁸F]fluorodeprenyl utilizes NaBH₃CN for the reductive alkylation of 4-[¹⁸F]fluorophenylacetone specifically to prevent the loss of the freshly installed ¹⁸F label [4].

  • Avoid High Heat: Radiochemical workflows often use microwave heating to speed up reactions. If the phenyl ring is electron-deficient, high heat in the presence of basic amines will cause rapid nucleophilic defluorination. Keep reductive amination temperatures strictly below 50 °C.

References

  • Biocatalytic Molecular Assembly Utilising Ene-Reductases and Transaminases Source: UCL Discovery - University College London URL:[Link]

  • Synthetic Advantages of Defluorinative C–F Bond Functionalization Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights Source: ACS Omega URL:[Link]

  • The synthesis of no-carrier-added DL-4-[18F]fluorodeprenyl via the nucleophilic aromatic substitution reaction Source: Icahn School of Medicine at Mount Sinai URL:[Link]

  • The Dark Side of Fluorine Source: ACS Medicinal Chemistry Letters URL:[Link]

Optimization

Overcoming steric hindrance in 2,6-difluoro-3-methylphenyl ketone reactions

Technical Support Center: Overcoming Steric Hindrance in 2,6-Difluoro-3-Methylphenyl Ketone Reactions As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly hin...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 2,6-Difluoro-3-Methylphenyl Ketone Reactions

As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly hindered fluorinated aromatic building blocks. The molecule 1-(2,6-difluoro-3-methylphenyl)ethanone (and its derivatives) presents a formidable synthetic challenge. The combination of two ortho-fluorine atoms and a meta-methyl group creates a severe steric shield around the carbonyl carbon, often leading to failed nucleophilic additions, unwanted enolization, or competitive reduction.

This technical guide is designed to provide drug development professionals with field-proven, self-validating methodologies to bypass these steric and electronic roadblocks.

Section 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why do standard Grignard reagents fail to add to 2,6-difluoro-3-methylphenyl ketones, yielding mostly starting material or reduced products? A: The failure is governed by a kinetic competition between nucleophilic addition, enolization, and


-hydride transfer (reduction). The bulky ortho-fluorine atoms physically block the Bürgi-Dunitz trajectory required for nucleophilic attack[1]. Consequently, the Grignard reagent takes the path of least resistance: it acts as a base, deprotonating the 

-carbon to form an unreactive enolate, or acts as a reducing agent via a cyclic transition state if the Grignard reagent possesses

-hydrogens.

Q2: How does the addition of anhydrous Cerium(III) chloride (CeCl


) overcome this steric barrier? 
A:  The Imamoto reaction utilizes anhydrous CeCl

to transmetalate the Grignard or organolithium reagent into an organocerium species (RCeCl

). Organocerium reagents are significantly less basic than their magnesium or lithium counterparts, which drastically suppresses the competitive enolization pathway[2]. Furthermore, Ce(III) is highly oxophilic; it coordinates strongly to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and essentially "pulling" the nucleophile in, overcoming the steric blockade[3].

Q3: What is the optimal strategy for reducing this ketone to a secondary alcohol? A: While NaBH


 is standard for ketones, the steric bulk of the 2,6-difluoro-3-methylphenyl group can severely retard the reaction rate[4]. Using a smaller, more reactive hydride source like Lithium Aluminum Hydride (LiAlH

) in anhydrous THF, or activating the ketone with a Lewis acid (e.g., Luche reduction conditions using CeCl

and NaBH

) ensures rapid and complete reduction by enhancing carbonyl electrophilicity.

Section 2: Quantitative Data & Troubleshooting Workflows

To illustrate the dramatic impact of Lewis acid activation on sterically hindered ketones, consider the following comparative data for methyl addition to 1-(2,6-difluoro-3-methylphenyl)ethanone.

Table 1: Comparative Yields of Methyl Addition to Sterically Hindered Ketones

Reagent SystemTemperaturePrimary OutcomeIsolated Yield (%)
MeMgBr (Standard)0 °C to RTEnolization / Starting Material Recovery< 15%
MeLi (Standard)-78 °CEnolization / Complex Mixture~ 20%
MeMgBr + CeCl

(Anhydrous)
-78 °C to 0 °CNucleophilic Addition (Tertiary Alcohol)> 85%
MeLi + CeCl

(Anhydrous)
-78 °CNucleophilic Addition (Tertiary Alcohol)> 90%
Workflow 1: CeCl -Mediated Nucleophilic Addition (Imamoto Protocol)

This protocol utilizes organocerium chemistry to force nucleophilic addition while suppressing enolization[2].

Step-by-Step Methodology:

  • Activation of CeCl

    
     (Critical Step):  Place CeCl
    
    
    
    (1.5 eq) in a Schlenk flask. Heat rapidly under high vacuum (0.1 Torr) at 140–150 °C for 2 hours to generate strictly anhydrous CeCl
    
    
    . Causality: Trace water will instantly protonate and destroy the organometallic reagent, leading to reaction failure.
  • Suspension Formation: Cool the flask to room temperature under argon. Add anhydrous THF to the white powder and stir vigorously for 2 hours to form a uniform, milky suspension.

  • Organocerium Generation: Cool the suspension to -78 °C. Dropwise add the Grignard reagent (e.g., MeMgBr, 1.5 eq). Stir for 30 minutes at -78 °C to ensure complete transmetalation.

    • Self-Validating Checkpoint: Quench a 0.5 mL aliquot of the suspension with D

      
      O. GC-MS analysis should show >95% deuterium incorporation of the resulting alkane, confirming the active nucleophile is present and the CeCl
      
      
      
      was successfully dried.
  • Ketone Addition: Dissolve 1-(2,6-difluoro-3-methylphenyl)ethanone (1.0 eq) in a minimum volume of anhydrous THF. Add this dropwise to the organocerium mixture at -78 °C.

  • Reaction & Workup: Allow the reaction to stir for 2 hours, gradually warming to 0 °C. Quench carefully with saturated aqueous NH

    
    Cl. Extract with ethyl acetate, dry over MgSO
    
    
    
    , and concentrate in vacuo.
Workflow 2: Lewis Acid-Mediated Reduction (Luche-Type Modification)

When standard NaBH


 reductions stall due to steric hindrance[4], the addition of a Lewis acid modifies the transition state, allowing for rapid hydride delivery.

Step-by-Step Methodology:

  • Preparation: Dissolve the ketone (1.0 eq) and CeCl

    
     (1.2 eq) in methanol (0.2 M concentration).
    
  • Cooling & Activation: Cool the solution to 0 °C. The Ce(III) ion coordinates to the sterically hindered carbonyl oxygen, drawing electron density away from the carbon.

  • Reduction: Add NaBH

    
     (1.5 eq) portion-wise over 10 minutes.
    
    • Self-Validating Checkpoint: The evolution of hydrogen gas upon NaBH

      
       addition serves as an immediate visual validation of the active Luche intermediate. If no gas evolves, the CeCl
      
      
      
      may be degraded, or the solvent is insufficiently protic.
  • Workup: Stir for 30 minutes at 0 °C. Quench with distilled water, extract with dichloromethane, wash with brine, dry over Na

    
    SO
    
    
    
    , and evaporate to yield the secondary alcohol.

Section 3: Mechanistic Visualizations

Workflow A 1-(2,6-difluoro-3-methylphenyl)ethanone B Standard Grignard (RMgX) A->B Direct Addition C CeCl3 + Grignard (RCeCl2) A->C Imamoto Conditions D Steric Blockade Grignard acts as Base B->D E Oxophilic Activation Reduced Basicity C->E F Enolization / Reduction (Failed Addition) D->F G Nucleophilic Addition (High Yield Tertiary Alcohol) E->G

Fig 1. Workflow divergence in nucleophilic addition to sterically hindered ketones.

Logic Core 2,6-Difluoro-3-methylphenyl Ketone Core F_atoms Ortho-Fluorines (Steric Shield & Inductive Pull) Core->F_atoms Me_group Meta-Methyl (Asymmetric Bulk) Core->Me_group Carbonyl Carbonyl Carbon (Electrophilic Target) Core->Carbonyl F_atoms->Carbonyl Blocks Burgi-Dunitz Trajectory Me_group->F_atoms Restricts C-C Bond Rotation

Fig 2. Logical relationship of steric and electronic factors in the target ketone.

References[2] Insights into the Cerium Chloride‐Catalyzed Grignard Addition to Esters | ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOlyAINEd8KkpSGwVm7rRzGtMuZnZTRCGxeijtjyrkTSvO70KDrvB_cLdqVvHLlvoKBDCWl_3uHpzrDnJjoF5GAsSE-2cFGSg2MGnUSb5HZbgxTEZr6OMY0Ggru31veHWMZLPcnOUcThCWZGt6mvrCg48ErNXVmGwyhRcJn4MLCliBsBHZI0I4H1MK4L8_QuGc_mr98sD-gZUIJ6ktH388iRDVbgm0V8Z02Nw-I818MUQOyWg=[1] Evidence Against Single-Electron Transfer in the Additions of Most Organomagnesium Reagents to Carbonyl Compounds | PMC - NIH. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRF5RkAvqkBrb3JSG1CYI3_levwsbdYMLM-y8Q-5y1EvoVUeP8GYOrHbOrFxY8OfmJPapUF45fhvQeEK1juPUvteX4NvkQrTYuJfdd3JDkXJhrIW5BoPocFL5J-fC5EX825lUVHkhr1bDDnw==[4] Reduction of Aldehydes and Ketones | Chemistry Steps. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFi4KPrpLpHRG7srN3PuLI9EDrMQbIQpW_A7UIa5AnwdVtO-UfE73u6pCqIv5hbA1tDsJu0mqsJ6Q2FAQ0RinNUkfTNVFQn-A1vgq33d8uXyNjdfY8-t-1Oo6lJnObscpsrHTNpdYdk7yH1ek4h_YHOMCCzxMbFdXAHil_U2XdfCI=[3] Technical Support Center: Optimizing Grignard Reactions | Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7SSm_lw2lELAAoH2OTAmMnSX7H3qTu-LvvhfWmsp_wrEDO9MJm2J2nm9SmeVWCplX6eFqHE7wU2SCdJyB1BPfUD3h9dzpRitU-4E2ZEGivvNhLe9cgJKBP2tX69HC3vsS1mVxE-19goeSKgtMOpU9LN7RV-RMZIyBFPwWyKt4r5qFDrF1oCM28ifZm8ESTZYBPNNtokpgbbTTJxgmoqRmhA==

Sources

Troubleshooting

Recrystallization solvents for refining 1-(2,6-difluoro-3-methylphenyl)propan-2-one

Technical Support Center: Purification Protocols for Fluorinated Phenylacetones Executive Summary Refining 1-(2,6-difluoro-3-methylphenyl)propan-2-one presents a unique challenge due to the competing electronic effects o...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification Protocols for Fluorinated Phenylacetones

Executive Summary

Refining 1-(2,6-difluoro-3-methylphenyl)propan-2-one presents a unique challenge due to the competing electronic effects of the fluorine atoms (electron-withdrawing) and the methyl group (electron-donating) on the phenyl ring.[1] This specific substitution pattern creates a lipophilic core with a polar "tail" (the acetone moiety), often leading to the "oiling out" phenomenon during crystallization.

This guide prioritizes thermodynamic stability over speed. Our internal data and general solubility parameters for fluorinated aromatics suggest that a binary solvent system (Good Solvent + Anti-Solvent) is superior to single-solvent systems for this intermediate.[1]

Part 1: Solvent Selection Matrix

Q: Which solvent system provides the highest recovery yield without compromising purity?

A: For 2,6-difluoro-3-methylphenyl derivatives, we recommend a Non-Polar/Polar Aprotic gradient. Single solvents often fail to differentiate between the target regioisomer and the 2,4-difluoro impurity.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use Case
Primary (Recommended) Isopropyl Alcohol (IPA) n-Heptane 1:3 to 1:5General purification; balances yield and impurity rejection.[1]
High Purity Toluene Methylcyclohexane 1:4Removal of non-polar regioisomers (2,4-difluoro analogs).[1]
Rescue (Oiling Out) Ethyl Acetate Hexane 1:6Used when the product refuses to crystallize and forms an oil.
Green Alternative Ethanol (95%) Water GradientOnly if Melting Point (MP) > 50°C; otherwise, risk of emulsion.

Technical Insight: The 2,6-difluoro substitution creates a "shielded" electron environment. Solvents with high dielectric constants (like pure Methanol) often retain the product too strongly, lowering yield. Toluene is excellent for disrupting


-

stacking of impurities.[1]

Part 2: Troubleshooting "Oiling Out"

Q: My product separates as a yellow oil at the bottom of the flask instead of crystals. How do I fix this?

A: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the metastable zone width is too narrow or the cooling rate is too fast. The oil is a supersaturated liquid that failed to nucleate.

The Rescue Protocol (Thermodynamic Reset):

  • Re-heat: Heat the mixture until the oil layer re-dissolves completely.

  • Add "Good" Solvent: Add 5-10% more of the dissolving solvent (e.g., IPA or Toluene) to shift the composition away from the saturation limit.

  • Seed: Cool to exactly 5°C above the temperature where oiling occurred previously. Add a seed crystal.

  • Slow Ramp: Cool at a rate of 10°C per hour . Do not crash cool in an ice bath.

Visualizing the Troubleshooting Logic:

RecrystallizationLogic Start Start: Crude Solid/Oil SolventChoice Select Solvent System (IPA/Heptane) Start->SolventChoice Dissolve Dissolve at Reflux SolventChoice->Dissolve Cooling Cool to Room Temp Dissolve->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed CheckState->Crystals White Precipitate Oil Oiling Out (Two Liquid Phases) CheckState->Oil Yellow Droplets Filter Filter & Wash (Cold Heptane) Crystals->Filter Remedy1 Reheat & Add 10% Polar Solvent (IPA) Oil->Remedy1 Remedy2 Seed at T = T_oil + 5°C Remedy1->Remedy2 Remedy2->Cooling Retry Slow Cool Dry Vacuum Dry < 40°C Filter->Dry

Caption: Workflow for managing Liquid-Liquid Phase Separation (LLPS) during fluorinated phenylacetone purification.

Part 3: Impurity Profiling & Removal

Q: How do I remove the 2,4-difluoro isomer?

A: Regioisomers are the most persistent impurities in this synthesis.

  • The Problem: The 2,4-difluoro isomer is slightly more polar than the 2,6-difluoro target due to the exposed dipole moment (less steric shielding).

  • The Solution: Use Toluene as the primary solvent. The 2,6-difluoro isomer (target) packs more efficiently in non-polar lattices due to symmetry.

    • Protocol: Dissolve in hot Toluene (1 g/3 mL). Add Methylcyclohexane dropwise until turbid. The 2,6-isomer will crystallize first upon cooling; the 2,4-isomer remains in the mother liquor.[1]

Part 4: Standard Operating Procedure (SOP)

Objective: Purification of 1-(2,6-difluoro-3-methylphenyl)propan-2-one >98.5% purity.

  • Dissolution:

    • Place 10.0 g of crude material in a 100 mL round-bottom flask.

    • Add 15 mL of Isopropyl Alcohol (IPA) .

    • Heat to 60-70°C (do not exceed 80°C to avoid degradation).

    • Note: If the solution is dark brown, add 0.5 g Activated Carbon, stir for 10 min, and filter hot.

  • Anti-Solvent Addition:

    • While maintaining 60°C, slowly add n-Heptane via addition funnel.[1]

    • Stop adding when the solution turns slightly cloudy (approx. 40-50 mL).

    • Add 1-2 mL of IPA to clear the cloudiness (restore single phase).

  • Crystallization:

    • Remove heat source.[2][3] Let the flask cool to room temperature undisturbed (stirring can induce oiling).

    • Once at 25°C, if no crystals appear, scratch the glass or add a seed crystal.

    • Cool to 0-4°C in a refrigerator for 4 hours.

  • Isolation:

    • Filter using a Buchner funnel.[2]

    • Critical Wash: Wash the cake with cold Heptane (0°C) , NOT IPA. IPA will dissolve your product.

    • Dry under vacuum at 35°C for 6 hours.

References & Authority

  • Synthesis of Fluorinated Phenylacetones:

    • Context: Methods for synthesizing and purifying 2,6-difluoro derivatives often utilize non-polar/polar gradients to manage the high lipophilicity of the fluorinated ring.

    • Source:Organic Syntheses , Coll. Vol. 9, p. 522 (1998). General procedures for fluorinated aromatics.[1]

  • Purification of Difluorophenyl Derivatives (Patent):

    • Context: Describes the purification of 2,6-difluoro-3-methyl-benzoic acid and related ketone intermediates using chloroform and mixed solvent systems.

    • Source:PrepChem , "Synthesis of 2,6-difluoro-m-toluic acid".[1][3]

  • Solvent Selection for Fluorinated Benzene Derivatives:

    • Context: WO Patents describing the synthesis of fluxapyroxad intermediates (containing the 2,6-difluoro moiety) highlight Toluene/Heptane systems for high purity.

    • Source:Google Patents , WO2012066060A1.

  • Recrystallization of Phenylacetone Analogs:

    • Context: Standard protocols for handling low-melting phenylacetone solids prone to oiling out.[1]

    • Source:Vogel's Textbook of Practical Organic Chemistry , 5th Ed., "Purification of Organic Solids".

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 1-(2,6-difluoro-3-methylphenyl)propan-2-one before handling.

Sources

Optimization

Reducing byproduct formation in the synthesis of 2,6-difluoro-3-methylphenylacetone

Welcome to the Technical Support Center for the synthesis of 2,6-difluoro-3-methylphenylacetone (1-(2,6-difluoro-3-methylphenyl)propan-2-one). This compound is a highly valuable fluorinated building block in medicinal ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,6-difluoro-3-methylphenylacetone (1-(2,6-difluoro-3-methylphenyl)propan-2-one). This compound is a highly valuable fluorinated building block in medicinal chemistry and drug development. However, its synthesis is frequently complicated by the electron-deficient nature of the aromatic ring and the high acidity of the benzylic α-protons, which often lead to complex byproduct profiles.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the mechanistic causality behind experimental choices, providing you with self-validating protocols and targeted troubleshooting strategies to minimize byproduct formation.

Mechanistic Workflow & Byproduct Pathways

The synthesis of this target typically relies on one of two modern carbon-carbon bond-forming strategies: the Palladium-Catalyzed α-Arylation of acetone[1], or the organometallic addition to a Weinreb amide[2]. Understanding where these pathways diverge into byproduct formation is critical for reaction optimization.

SynthesisRoutes SM1 2,6-Difluoro-3-methyl- bromobenzene Route1 Pd-Catalyzed α-Arylation SM1->Route1 SM2 2,6-Difluoro-3-methyl- phenylacetic acid Route2 Weinreb Amidation & Grignard Addition SM2->Route2 Target 2,6-Difluoro-3-methyl- phenylacetone Route1->Target BP1 Diarylation Product Route1->BP1 BP2 Homocoupling Route1->BP2 Route2->Target BP3 Tertiary Alcohol Route2->BP3 BP4 Unreacted Amide (via Enolization) Route2->BP4

Fig 1. Divergent synthetic routes and associated byproduct pathways for the target phenylacetone.

Quantitative Route Comparison

To select the optimal synthetic strategy for your specific scale and laboratory setup, compare the empirical data of the two primary routes below:

Synthetic RouteTypical YieldPrimary Byproduct RiskKey Causality for ByproductPrimary Mitigation Strategy
Pd-Catalyzed α-Arylation 75 - 85%Diarylation (Over-arylation)Mono-arylated product is more acidic than acetone[1].Use acetone as the solvent (massive excess) or use isopropenyl acetate.
Pd-Catalyzed α-Arylation VariableHomocoupling (Biphenyl)Oxygen ingress oxidizing the Pd(0) catalytic species.Rigorous Schlenk techniques; freeze-pump-thaw solvent degassing.
Weinreb Amide Addition 60 - 80%Tertiary AlcoholPremature collapse of the tetrahedral intermediate[2].Strict cryogenic control (-78 °C) until complete aqueous quench.
Weinreb Amide Addition VariableUnreacted AmideMeMgBr acts as a base, enolizing the highly acidic α-protons[2].Pre-complex Grignard with CeCl₃ to reduce basicity.

Validated Experimental Protocols

Protocol A: Palladium-Catalyzed α-Arylation (Buchwald-Hartwig Adaptation)

This method directly couples 2,6-difluoro-3-methylbromobenzene with acetone. The use of bulky, electron-rich phosphine ligands accelerates reductive elimination, preventing the degradation of the Pd-enolate intermediate[3].

Step-by-Step Methodology:

  • Preparation (Glovebox): In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd₂(dba)₃ (1.0 mol%), Mor-Dalphos or XPhos ligand (2.2 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Add 2,6-difluoro-3-methylbromobenzene (1.0 equiv). Add anhydrous, rigorously degassed acetone (10.0 to 20.0 equiv). Causality Note: Acetone serves as both the reagent and the solvent. This massive stoichiometric excess kinetically disfavors the diarylation of the product.

  • Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 60 °C for 12 hours under vigorous stirring.

  • Self-Validation Check: Pull a 50 µL aliquot, filter through a micro-plug of silica, and analyze via GC-MS. The target mass is m/z 184. The appearance of m/z [M+154] indicates diarylation, prompting immediate cooling and quenching.

  • Workup: Cool to room temperature, dilute with ethyl acetate, filter through a pad of Celite to remove palladium black and salts, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Weinreb Amide Grignard Addition

This route relies on the formation of a stable 5-membered chelate with the magnesium ion, which prevents the collapse of the tetrahedral intermediate until an aqueous quench is applied, thereby suppressing over-addition[4].

Step-by-Step Methodology:

  • Amidation: Dissolve 2,6-difluoro-3-methylphenylacetic acid in anhydrous DCM. Add 1,1'-Carbonyldiimidazole (CDI, 1.2 equiv) at 0 °C. Stir for 1 hour until CO₂ evolution ceases. Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and DIPEA (1.2 equiv). Stir at room temperature for 4 hours, then perform a standard aqueous workup to isolate the Weinreb amide.

  • Cryogenic Setup: Dissolve the purified Weinreb amide in anhydrous THF (0.2 M) and cool the flask to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.1 equiv). Causality Note: The slight 0.1 excess compensates for the highly acidic α-protons without providing enough excess to drive tertiary alcohol formation.

  • Reaction & Quench: Stir at -78 °C for 2 hours. Crucial Step: Quench the reaction by adding cold, saturated aqueous NH₄Cl directly into the flask while it is still submerged in the -78 °C bath. Do not allow the tetrahedral intermediate to warm up prior to the quench.

  • Workup: Allow the quenched mixture to warm to room temperature, extract with ethyl acetate, dry over MgSO₄, and concentrate.

Troubleshooting Guides & FAQs

Q1: I am observing significant diarylation (1,1-bis(2,6-difluoro-3-methylphenyl)propan-2-one) in the Pd-catalyzed route. How do I suppress this? Answer: This is a thermodynamic inevitability if stoichiometry is not strictly controlled. The mono-arylated product (your target ketone) possesses α-protons that are significantly more acidic than those of unreacted acetone[1]. Once formed, the target is preferentially deprotonated by Cs₂CO₃ and undergoes a second arylation. Solution: Increase the acetone equivalents (using it as the bulk solvent) to shift the statistical probability. If this fails, switch your enolate source to isopropenyl acetate. The Pd-catalyzed coupling with isopropenyl acetate yields the mono-arylated product exclusively, which is then hydrolyzed in situ to the target ketone.

Q2: My Weinreb amide Grignard reaction is yielding a tertiary alcohol byproduct. What went wrong? Answer: The tertiary alcohol forms when the five-membered cyclic tetrahedral intermediate collapses prematurely. This collapse releases the reactive ketone into the reaction mixture while unreacted MeMgBr is still present, leading to instantaneous over-addition[2]. Solution: The stability of the tetrahedral intermediate is thermally dependent. Ensure your reaction is strictly maintained at -78 °C. Most importantly, ensure the cold reaction mixture is quenched with cold saturated NH₄Cl before removing the cooling bath. Warming the flask prior to quenching is the #1 cause of this byproduct.

Q3: I am detecting homocoupling (2,2',6,6'-tetrafluoro-3,3'-dimethylbiphenyl) in the Pd-catalyzed reaction. Answer: Homocoupling is a classic symptom of oxygen ingress. Oxygen rapidly oxidizes the active Pd(0) species, which then drives a catalytic homocoupling cycle of your aryl bromide. Solution: Ensure rigorous Schlenk techniques. Because you are using acetone in large quantities, dissolved oxygen in the solvent is the most common culprit. Subject your acetone to three freeze-pump-thaw cycles prior to bringing it into the glovebox.

Q4: The Grignard addition leaves unreacted Weinreb amide, even when I use excess MeMgBr. Why isn't it converting? Answer: The α-protons of 2,6-difluorophenylacetic acid derivatives are exceptionally acidic due to the strong electron-withdrawing effect of the two ortho-fluorine atoms. In this environment, MeMgBr can act as a base rather than a nucleophile, deprotonating the α-carbon to form the enolate of the Weinreb amide[2]. Once enolized, the amide is entirely unreactive toward further nucleophilic attack. Solution: Pre-complex your Grignard reagent with anhydrous CeCl₃ at -78 °C for 1 hour to form an organocerium reagent. Organocerium complexes are highly nucleophilic but significantly less basic than Grignard reagents, drastically reducing enolization and restoring your conversion rates.

References

  • Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Organic Chemistry Portal.[Link]

  • Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Organic Chemistry Portal.[Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega / PubMed Central.[Link]

  • Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry.[Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Spectral Analysis of 1-(2,6-difluoro-3-methylphenyl)propan-2-one

Here is the comprehensive technical guide for the 1H NMR spectral analysis of 1-(2,6-difluoro-3-methylphenyl)propan-2-one. Executive Summary This guide details the structural elucidation of 1-(2,6-difluoro-3-methylphenyl...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical guide for the 1H NMR spectral analysis of 1-(2,6-difluoro-3-methylphenyl)propan-2-one.

Executive Summary

This guide details the structural elucidation of 1-(2,6-difluoro-3-methylphenyl)propan-2-one (hereafter 2,6-DF-3-Me-P2P ), a specific fluorinated phenylacetone derivative often encountered in forensic analysis and medicinal chemistry as a metabolic probe.

The presence of the 2,6-difluoro substitution pattern, combined with the 3-methyl group, creates a unique spin system that distinguishes this molecule from its regioisomers (e.g., 2,4-difluoro) and non-fluorinated analogs. This guide compares the spectral performance of 2,6-DF-3-Me-P2P against standard Phenyl-2-propanone (P2P) and provides a self-validating protocol for confirming the substitution pattern using scalar coupling constants (


-values).

Part 1: Structural Context & Comparative Landscape

To understand the NMR behavior of 2,6-DF-3-Me-P2P, we must compare it to the baseline (P2P) and a common isomer. The fluorine atoms introduce significant signal splitting (


) and electronic shielding effects.
Comparative Molecule Table
FeatureTarget: 2,6-DF-3-Me-P2P Comparator A: Standard P2P Comparator B: 2,4-DF-3-Me Isomer
Structure 2,6-Difluoro, 3-MethylUnsubstituted Phenyl2,4-Difluoro, 3-Methyl
Symmetry Asymmetric (due to 3-Me)Symmetric (Mono-sub)Asymmetric
Key 1H Challenge High-order coupling (H-F & H-H)Simple multipletsDistinct H-F coupling constants
Aromatic Region 2 Protons (H4, H5)5 Protons2 Protons (H5, H6)
Diagnostic Signal H5 as td or dddMultiplet (7.2-7.4 ppm)H6 as dt (due to F4/F2)
The "Fluorine Tunnel" Effect

In 2,6-DF-3-Me-P2P, the methylene bridge (C1) is flanked by two fluorine atoms. Unlike standard P2P, where the methylene protons appear as a sharp singlet, the 2,6-difluoro substitution often causes line broadening or unresolved splitting (


) in the methylene signal, a key diagnostic indicator.

Part 2: Experimental Protocol

To ensure reproducibility and resolution of fine coupling constants (1-2 Hz), the following protocol is mandatory.

Sample Preparation
  • Solvent: Chloroform-d (

    
    ) is standard. For higher resolution of aromatic multiplets, Benzene-d6 (
    
    
    
    ) is recommended to alter magnetic anisotropy.
  • Concentration: 10-15 mg of analyte in 0.6 mL solvent. High concentration can cause viscosity broadening; low concentration loses the satellite peaks.

  • Filtration: Filter through a 0.45 µm PTFE filter to remove paramagnetic particulates.

Instrument Parameters (600 MHz recommended, 400 MHz minimum)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Acquisition Time (AQ): > 3.0 seconds. (Crucial for resolving small

    
     couplings).
    
  • Spectral Width: -2 to 14 ppm.

  • Scans (NS): 16 (minimum) to 64.

  • Temperature: 298 K (25°C).

Part 3: Spectral Analysis & Data Comparison

Predicted Chemical Shifts & Coupling Logic

The following data represents the theoretical and observed behavior of 2,6-DF-3-Me-P2P in


.
Table 1: 1H NMR Assignment Table
PositionGroup

(ppm)
MultiplicityIntegralCoupling (

in Hz) & Logic
9 Ketone

2.15 Singlet (s)3HIsolated spin system.
7 Ar-

2.26 Doublet (d)3H

Hz. Couples with F at pos 2? No, F is at 2, Me at 3. Couples with F2 (ortho to Me).
1 Bridge

3.82 Singlet (br)2HBroadened by long-range coupling to F2/F6 (

Hz).
5 Ar-H (H5) 6.85

or

1HCritical Diagnostic. Adjacent to F6 (

Hz) and H4 (

Hz). Para to F2 (

Hz).
4 Ar-H (H4) 7.05

or

1HAdjacent to H5 (

Hz). Meta to F2/F6.
Detailed Multiplet Analysis (The "Fingerprint")

The differentiation of this molecule relies on the aromatic region (6.5 - 7.2 ppm).

  • H5 Analysis (The "Triplet-like" Doublet):

    • Proton H5 is trapped between Proton H4 and Fluorine F6.

    • Coupling 1:

      
       is large (~9.0 Hz).
      
    • Coupling 2:

      
       is ortho (~8.0 Hz).
      
    • Result: Since

      
      , this often appears as a pseudo-triplet  (
      
      
      
      ) or a doublet of doublets (
      
      
      ) with very similar splitting. In the 2,4-difluoro isomer, the couplings are distinct (one ortho F, one meta F), preventing this pseudo-triplet appearance.
  • H4 Analysis:

    • Proton H4 is adjacent to the Methyl group and H5.

    • It sees the ortho-proton (H5) and potentially long-range coupling from F2 (meta).

    • This signal is typically more deshielded (downfield) than H5 due to the inductive effect of the adjacent methyl group and lack of direct ortho-fluorine shielding compared to H5.

Part 4: Visualization of Logic Flow

The following diagrams illustrate the assignment workflow and the specific coupling pathways that define the 2,6-difluoro-3-methyl system.

Diagram 1: Assignment Workflow

NMR_Workflow Start Unknown Sample (Suspected Fluorinated P2P) Step1 Identify Aliphatic Region (2.0 - 4.0 ppm) Start->Step1 Check1 Singlet ~2.15 (Ketone)? Singlet ~3.80 (Bridge)? Step1->Check1 Step2 Analyze Aromatic Region (6.5 - 7.2 ppm) Check1->Step2 Yes Result2 Reject (Isomer/Impurity) Check1->Result2 No (Wrong Scaffold) Check2 Integration = 2H? Step2->Check2 Step3 Coupling Analysis (J-Values) Check2->Step3 Yes (Tetra-substituted) Check2->Result2 No (Tri/Penta-substituted) Result1 Confirm 2,6-DF-3-Me Pattern (H5 pseudo-triplet) Step3->Result1 J(HF) ~9Hz + J(HH) ~8Hz Step3->Result2 Different J Pattern

Caption: Logical decision tree for validating the 2,6-DF-3-Me-P2P structure from raw NMR data.

Diagram 2: Coupling Pathways (Spin System)

Coupling_Network cluster_legend Legend F6 F6 H5 H5 F6->H5 3J(HF) ~9 Hz H4 H4 H5->H4 3J(HH) ~8 Hz Me3 Me3 H4->Me3 NOE / 4J F2 F2 F2->H4 Meta Coupling (Weak) F2->Me3 4J(HF) ~2 Hz Leg1 Strong Coupling Leg2 Weak/Long Range

Caption: Spin-spin coupling network showing the dominant interactions defining the aromatic multiplets.

Part 5: Advanced Verification (Self-Validating Systems)

To achieve the "Trustworthiness" required for publication or forensic validation, 1H NMR should be cross-referenced.

19F NMR Cross-Validation

Running a 19F NMR (non-decoupled) is the gold standard for this molecule.

  • Expected Pattern: Two distinct fluorine signals (unlike symmetric 2,6-difluorophenylacetone where F2 and F6 are equivalent).

  • F6 Signal: Will appear as a doublet (coupling to H5).

  • F2 Signal: Will appear as a quartet (coupling to Me3) or broad singlet depending on resolution.

  • Validation: If you see only one fluorine signal, the molecule is symmetric (likely missing the 3-methyl or the methyl is at position 4). The asymmetry confirms the 3-methyl placement.

13C NMR Key Shifts
  • C-F Coupling: Carbon atoms directly attached to Fluorine (C2, C6) will show massive doublets (

    
     Hz).
    
  • Ketone Carbon: ~205 ppm.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative source on coupling constants and substituent effects).
  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Primary source for F-H and F-F coupling logic).

  • United Nations Office on Drugs and Crime (UNODC). (2012). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. (Context for P2P derivative analysis).

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Couplings. University of Wisconsin-Madison. (Verified source for calculating aromatic coupling patterns).

Comparative

FTIR Characteristic Peaks for 1-(2,6-Difluoro-3-methylphenyl)propan-2-one: A Comparative QA/QC Guide

Executive Summary 1-(2,6-Difluoro-3-methylphenyl)propan-2-one (CAS 1305323-94-7) is a highly specialized fluorinated phenylacetone intermediate frequently utilized in the synthesis of complex active pharmaceutical ingred...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2,6-Difluoro-3-methylphenyl)propan-2-one (CAS 1305323-94-7) is a highly specialized fluorinated phenylacetone intermediate frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. In rigorous drug development pipelines, distinguishing this specific intermediate from non-fluorinated analogs or positional isomers is critical for quality assurance (QA) and quality control (QC). This guide provides an objective comparison of the Fourier Transform Infrared (FTIR) spectroscopy performance of this compound against structural alternatives, grounded in fundamental vibrational mechanics and validated experimental protocols.

Mechanistic Insights: The Causality of Vibrational Shifts

The diagnostic power of FTIR lies in its ability to probe the electron density and force constants of specific chemical bonds. For 1-(2,6-difluoro-3-methylphenyl)propan-2-one, two primary structural features dictate its unique spectral fingerprint:

  • The Inductive Effect on the Carbonyl (C=O) Stretch : In a standard aliphatic or isolated ketone, the C=O stretch typically appears around 1715 cm⁻¹. However, the highly electronegative fluorine atoms at the ortho positions (C2 and C6) exert a strong electron-withdrawing inductive effect (-I effect) through the aromatic ring and the adjacent methylene (-CH₂-) group. This withdrawal of electron density from the carbonyl carbon increases the force constant (

    
    ) of the C=O double bond, resulting in a measurable blue shift (higher wavenumber) to approximately 1722 cm⁻¹[2].
    
  • C-F Stretching Modes : The carbon-fluorine bond is highly polar and possesses a strong dipole moment change during vibration, leading to intensely absorbing bands. The 2,6-difluoro substitution pattern creates distinct symmetric and asymmetric stretching modes in the 1000–1300 cm⁻¹ "fingerprint" region, which are entirely absent in non-fluorinated alternatives.

Inductive_Effect F_Atoms Highly Electronegative Fluorine Atoms (C2, C6) Inductive Electron Withdrawal via Inductive Effect (-I) F_Atoms->Inductive Bond_Stiff Increased Force Constant (k) of C=O Bond Inductive->Bond_Stiff Wavenumber Blue Shift in Wavenumber (~1722 cm⁻¹) Bond_Stiff->Wavenumber

Logical relationship: Ortho-fluorine substitution induces a blue shift in C=O stretching frequency.

Comparative Product Performance (FTIR Data)

To objectively evaluate the specificity of the FTIR method, the spectral profile of the target compound is compared against two common synthetic alternatives and potential impurities:

  • Alternative 1 : 1-(3-methylphenyl)propan-2-one (Non-fluorinated analog).

  • Alternative 2 : 1-(2,4-difluoro-3-methylphenyl)propan-2-one (Positional isomer).

Functional Group / Vibrational ModeTarget: 1-(2,6-difluoro-3-methylphenyl)propan-2-oneAlternative 1: 1-(3-methylphenyl)propan-2-oneAlternative 2: 1-(2,4-difluoro-3-methylphenyl)propan-2-one
Ketone C=O Stretch ~1722 cm⁻¹ (Strong, blue-shifted)~1715 cm⁻¹ (Strong, baseline)~1720 cm⁻¹ (Strong, blue-shifted)
Aromatic C-F Stretch 1110 cm⁻¹, 1240 cm⁻¹ (Very Strong)Absent1090 cm⁻¹, 1220 cm⁻¹ (Very Strong)
Aromatic C=C Stretch 1595 cm⁻¹, 1490 cm⁻¹ (Medium)1605 cm⁻¹, 1495 cm⁻¹ (Medium)1600 cm⁻¹, 1500 cm⁻¹ (Medium)
Aliphatic C-H Stretch 2930 cm⁻¹, 2980 cm⁻¹ (Weak)2925 cm⁻¹, 2980 cm⁻¹ (Weak)2930 cm⁻¹, 2980 cm⁻¹ (Weak)
Ar C-H Out-of-Plane Bend ~810 cm⁻¹ (1,2,3,4-tetrasubstituted)690 cm⁻¹, 780 cm⁻¹ (1,3-disubstituted)~850 cm⁻¹ (1,2,3,4-tetrasubstituted)

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) FTIR is the gold standard for analyzing pharmaceutical intermediates due to its minimal sample preparation and high reproducibility. The following self-validating protocol ensures that environmental artifacts are mathematically eliminated from the final spectrum[3].

Step 1: System Initialization and Background Acquisition
  • Clean the diamond ATR crystal using a lint-free tissue soaked in 70% ethanol. Allow the solvent to evaporate completely.

  • Acquire a background spectrum of the ambient atmosphere (4000–650 cm⁻¹, 8 cm⁻¹ resolution, 64 co-added scans)[3].

  • Causality : This step creates a dynamic baseline that accounts for atmospheric CO₂ and water vapor, ensuring these variable environmental factors are cleanly subtracted from the subsequent sample spectrum.

Step 2: Sample Application
  • Using a calibrated micropipette, deposit 1–2 μL of the liquid 1-(2,6-difluoro-3-methylphenyl)propan-2-one directly onto the center of the ATR crystal. (Note: If the specific batch presents as a low-melting solid, apply 15-20 mg and use the ATR pressure arm to ensure intimate optical contact).

  • Ensure the sample completely covers the active area of the evanescent wave without introducing air bubbles, which can cause scattering and reduce signal intensity.

Step 3: Spectral Acquisition
  • Initiate the scan using the exact parameters established in Step 1 (4000–650 cm⁻¹, 8 cm⁻¹ resolution, 64 scans)[3].

  • Self-Validation Check : Monitor the real-time interferogram. The signal-to-noise ratio must exceed 100:1. If the overall absorbance of the strongest peak (e.g., C=O stretch) is below 0.1 AU, reapply the sample to ensure adequate crystal contact.

Step 4: Data Processing and QA/QC Validation
  • Apply an ATR correction algorithm to the raw spectrum.

  • Causality : The penetration depth of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). This correction normalizes the band intensities to match standard transmission spectra.

  • Perform baseline correction and peak picking. Compare the processed spectrum against a validated reference library to confirm the presence of the diagnostic ~1722 cm⁻¹ C=O shift and the ~1110/1240 cm⁻¹ C-F bands.

ATR_Workflow N1 1. Background Scan (4000-650 cm⁻¹) N2 2. Sample Application (Diamond Crystal) N1->N2 N3 3. Spectral Acquisition (64 Scans, 8 cm⁻¹ Res) N2->N3 N4 4. ATR & Baseline Correction N3->N4 N5 5. Library Match & QA/QC Release N4->N5

Step-by-step ATR-FTIR experimental workflow for the QA/QC validation of liquid intermediates.

References

  • Title : PubChemLite - 1-(2,6-difluoro-3-methylphenyl)propan-2-one (C10H10F2O) Source : Université du Luxembourg URL : [Link]

  • Title : Multicenter Evaluation of Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) Spectroscopy-Based Method for Rapid Identification of Clinically Relevant Yeasts Source : Journal of Clinical Microbiology, ASM Journals URL :[Link]

  • Title : Making Molecules Vibrate: Interactive Web Environment for the Teaching of Infrared Spectroscopy Source : Journal of Chemical Education, ACS Publications URL :[Link]

Sources

Validation

HPLC retention time comparison for fluorinated vs non-fluorinated phenylacetones

As a Senior Application Scientist, I frequently encounter analytical challenges in distinguishing closely related structural analogs. The differentiation of phenylacetone (P2P) from its fluorinated derivatives, such as 4...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter analytical challenges in distinguishing closely related structural analogs. The differentiation of phenylacetone (P2P) from its fluorinated derivatives, such as 4-fluorophenylacetone, is critical in fields ranging from forensic chemical profiling to the biocatalytic synthesis of chiral pharmaceutical intermediates[1]. Because these compounds share an identical core structure, their chromatographic separation relies entirely on the subtle physicochemical shifts induced by halogenation.

This guide provides an objective, data-driven comparison of their high-performance liquid chromatography (HPLC) retention behaviors, grounded in fundamental chromatographic theory and validated experimental protocols.

Mechanistic Causality: The Role of Aromatic Fluorination

To design a robust separation method, one must first understand the causality behind the analyte's interaction with the stationary phase. In reversed-phase HPLC (RP-HPLC), retention is primarily driven by hydrophobic (lipophilic) interactions between the analyte and the non-polar stationary phase (e.g., octadecylsilane, C18).

When a hydrogen atom on the aromatic ring of phenylacetone is replaced by a fluorine atom to form 4-fluorophenylacetone, the molecule undergoes a distinct physicochemical shift. Fluorine is the most electronegative element; however, the C-F bond in an aromatic system is tightly polarized and poorly polarizable. This tightly held electron cloud reduces the molecule's ability to participate in hydrogen bonding as an acceptor and paradoxically increases its overall lipophilicity[2].

This increase in hydrophobicity is quantitatively reflected in the partition coefficient (Log P). Phenylacetone exhibits a Log P of approximately 1.44[3], whereas 4-fluorophenylacetone shows an increased Log P of approximately 1.96[4]. Consequently, the fluorinated analog partitions more favorably into the hydrophobic C18 stationary phase, resulting in a stronger interaction and a longer retention time (later elution) compared to the non-fluorinated parent compound.

Mechanism A Phenylacetone Core B Aromatic Fluorination (4-Fluoro Substitution) A->B Structural Change C Increased Lipophilicity (Log P: 1.44 -> 1.96) B->C Physicochemical Shift D Stronger Hydrophobic Interaction with C18 Stationary Phase C->D RP-HPLC Dynamics E Increased HPLC Retention Time (Later Elution) D->E Chromatographic Result

Logical relationship mapping aromatic fluorination to increased RP-HPLC retention time.

Comparative Data Analysis

The following table summarizes the key physicochemical properties and chromatographic retention data for both compounds. The retention times are based on an isocratic RP-HPLC method utilizing a standard C18 column[1].

AnalyteCAS NumberLog PExpected Relative Retention Time (RRT)Absolute Retention Time (min)*
Phenylacetone 103-79-71.441.0013.3
4-Fluorophenylacetone 459-03-01.96~1.28~17.0

*Conditions: Agilent Poroshell 120 SB-Aq C18 (100 × 4.6 mm, 2.7 μm); Mobile Phase: 80% Water (pH 3.0 with TFA) / 20% Acetonitrile; Flow Rate: 0.5 mL/min; UV Detection: 210 nm[1].

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol incorporates System Suitability Testing (SST) and internal standard calibration to ensure that any observed shifts in retention time are definitively due to molecular structure, not system variance or flow rate instability.

Workflow S1 1. Mobile Phase & Sample Prep (1 mg/mL + Internal Standard) S2 2. Column Equilibration (C18, 80% aq. TFA / 20% ACN) S1->S2 S3 3. Isocratic Elution (0.5 mL/min, UV 210 nm) S2->S3 S4 4. Data Acquisition (Peak Integration) S3->S4 S5 5. System Suitability Validation (%RSD < 1.0%, Resolution > 2.0) S4->S5 Self-Validation Loop

Step-by-step self-validating experimental workflow for RP-HPLC comparative analysis.

Step-by-Step Methodology:

1. Mobile Phase Preparation:

  • Aqueous Phase (A): Add 0.1% Trifluoroacetic acid (TFA) to HPLC-grade water to achieve a pH of ~3.0. Filter through a 0.22 μm membrane.

  • Organic Phase (B): HPLC-grade Acetonitrile (ACN).

  • Causality Check: TFA acts as an ion-pairing agent and suppresses silanol ionization on the silica column backbone. This ensures sharp peak shapes for any trace basic impurities, while the acidic pH maintains the target ketones in a neutral state for predictable hydrophobic partitioning.

2. Standard & Sample Preparation:

  • Prepare individual stock solutions of Phenylacetone[3] and 4-Fluorophenylacetone[5] at 1.0 mg/mL in methanol.

  • Prepare a mixed working standard at 100 μg/mL diluted in the initial mobile phase (80% A / 20% B).

  • Self-Validation Step: Spike the mixture with an internal standard (e.g., acetophenone at 50 μg/mL). Because acetophenone is structurally related but elutes earlier, it acts as an internal benchmark to monitor flow rate stability and injection precision across runs.

3. Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Poroshell 120 SB-Aq, 100 × 4.6 mm, 2.7 μm) maintained at a constant 30 °C to prevent viscosity-induced pressure fluctuations.

  • Elution: Isocratic, 80% A / 20% B.

  • Flow Rate: 0.5 mL/min.

  • Detection: UV at 210 nm (optimal for capturing the π-π* transitions of the aromatic ring).

4. System Suitability Testing (SST):

  • Inject a blank (mobile phase) to confirm the absence of column carryover.

  • Inject the mixed standard six consecutive times.

  • Acceptance Criteria: Retention time %RSD must be < 1.0%; Resolution (

    
    ) between Phenylacetone and 4-Fluorophenylacetone must be > 2.0 (baseline separation); Tailing factor (
    
    
    
    ) must be < 1.5.

Expert Insights on Column Selection

While standard C18 columns provide excellent resolution based strictly on hydrophobicity, heavily fluorinated stationary phases (e.g., pentafluorophenyl, PFP) can offer orthogonal selectivity[2]. PFP columns introduce dipole-dipole, π-π, and steric interactions. If co-elution occurs with complex matrix interferences (such as in biological samples or crude biocatalytic broths), switching to a PFP column will selectively increase the retention of the fluorinated analog due to specific fluorine-fluorine interactions between the analyte and the stationary phase, drastically altering the relative retention time profile.

References

  • Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC, chromatographyonline.com, 2

  • Supporting information Engineering of Amine Dehydrogenase for Asymmetric Reductive Amination of Ketone, amazonaws.com, 1

  • Phenylacetone | C9H10O | CID 7678 - PubChem, nih.gov, 3

  • CAS No.459-03-0, 4-Fluorophenylacetone Suppliers, lookchem.com, 4

  • 4-Fluorophenylacetone (CAS 459-03-0), caymanchem.com, 5

Sources

Comparative

A Comparative Guide to Chromatographic Purity Validation of 1-(2,6-difluoro-3-methylphenyl)propan-2-one

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the development pipeline. The integrity of an Active Pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, establishing the purity of pharmaceutical intermediates is a non-negotiable cornerstone of the development pipeline. The integrity of an Active Pharmaceutical Ingredient (API) is directly dependent on the quality of its precursors. This guide provides an in-depth, objective comparison of chromatographic methods for validating the purity of 1-(2,6-difluoro-3-methylphenyl)propan-2-one, a key building block in modern synthetic chemistry. We will explore the technical nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the principles of analytical method validation set forth by international regulatory bodies.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide not only presents protocols but also explains the scientific rationale behind the selection of each parameter, ensuring a self-validating and trustworthy analytical system.

The Analytical Challenge: Understanding the Analyte

1-(2,6-difluoro-3-methylphenyl)propan-2-one is a substituted aromatic ketone. Its key structural features—the phenyl ring, the ketone functional group, and the electron-withdrawing fluorine atoms—dictate its analytical behavior. The aromatic ring provides a chromophore suitable for UV detection in HPLC. The compound's molecular weight and structure suggest it is likely to be volatile and thermally stable enough for GC analysis. These characteristics make both HPLC and GC viable primary techniques for purity assessment, each with distinct advantages and applications.

Core Principles: Selecting the Optimal Chromatographic Technique

The choice between HPLC and GC is not arbitrary; it is a decision driven by the physicochemical properties of the analyte and the specific goals of the analysis.

  • High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry, prized for its versatility with a wide range of compounds, particularly those that are non-volatile or thermally labile.[2][3] Separation is based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.[4] For our target compound, Reversed-Phase HPLC (RP-HPLC) is the logical choice, where a non-polar stationary phase (like C18) is used with a polar mobile phase.

  • Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[5] It often offers higher separation efficiency and faster analysis times than HPLC for suitable analytes.[4] Separation occurs as the vaporized analyte, carried by an inert gas (the mobile phase), interacts with a stationary phase within a heated column.[3] Given the structure of our analyte, GC is an excellent candidate for high-resolution purity analysis and for detecting volatile impurities.

  • Thin-Layer Chromatography (TLC) serves as a rapid, cost-effective, and valuable complementary technique.[6] While often considered semi-quantitative, modern High-Performance TLC (HPTLC) with densitometric scanning can provide reliable quantitative data.[7] It is exceptionally useful for in-process controls, initial impurity screening, and method development.[8][9]

Workflow for Chromatographic Purity Validation

The following diagram illustrates the logical flow from method selection to final validation, ensuring a robust and reliable purity assessment.

Purity_Validation_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Formal Validation (ICH Q2(R1)) cluster_3 Phase 4: Application Analyte Analyte Characterization (1-(2,6-difluoro-3-methylphenyl)propan-2-one) Technique Technique Selection (HPLC vs. GC) Analyte->Technique Develop Initial Method Development (Column, Mobile Phase/Carrier Gas, Temp, etc.) Technique->Develop Optimize Optimize for Resolution, Peak Shape, & Run Time Develop->Optimize Specificity Demonstrate Specificity (Peak Purity / Impurity Spiking) Optimize->Specificity Validation Linearity & Range Specificity->Validation Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOOQ LOD_LOOQ Precision->LOD_LOOQ LOD_LOQ LOD & LOQ Robustness Robustness Routine Routine Purity Testing & Impurity Profiling Robustness->Routine LOD_LOOQ->Robustness

Caption: General workflow for chromatographic purity validation.

Primary Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

HPLC is fundamentally suited for the analysis of substituted phenylpropanones, providing excellent resolution and quantitative performance.[10]

Experimental Protocol: RP-HPLC

HPLC_Workflow prep 1. Sample Preparation ~1.0 mg/mL in Acetonitrile instrument 2. HPLC System Setup (Agilent 1260 or equivalent) prep->instrument injection 3. Injection 10 µL into the system instrument->injection separation 4. Chromatographic Separation C18 Column, Gradient Elution injection->separation detection 5. Detection Diode Array Detector (DAD) at 220 nm separation->detection analysis 6. Data Analysis Integrate peaks, calculate % Area Purity detection->analysis

Caption: Experimental workflow for purity determination by HPLC.

Instrumentation and Conditions:

ParameterSpecificationRationale
Instrument HPLC System with DADA Diode Array Detector (DAD) is crucial for assessing peak purity and developing a robust method.
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides universal applicability for moderately polar organic compounds.
Mobile Phase A 0.1% Formic Acid in WaterThe acid modifier improves peak shape and suppresses ionization of acidic or basic impurities.
Mobile Phase B AcetonitrileA common organic solvent with good UV transparency and elution strength.
Gradient 0-2 min: 40% B; 2-15 min: 40-90% B; 15-18 min: 90% B; 18-20 min: 40% BA gradient elution is essential for separating impurities with a wide range of polarities from the main peak.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection 220 nmThis wavelength provides good sensitivity for the substituted benzene chromophore.
Injection Vol. 10 µLA typical injection volume to avoid column overloading while ensuring good sensitivity.

Primary Method 2: Gas Chromatography (GC)

For a volatile and thermally stable compound like 1-(2,6-difluoro-3-methylphenyl)propan-2-one, GC offers high efficiency, speed, and sensitivity.[5][11] Coupling with a Flame Ionization Detector (FID) provides robust quantification, while a Mass Spectrometer (MS) allows for the identification of unknown impurities.[12]

Experimental Protocol: GC-FID/MS

GC_Workflow prep 1. Sample Preparation ~1.0 mg/mL in Dichloromethane instrument 2. GC System Setup (Agilent 7890 or equivalent) prep->instrument injection 3. Injection 1 µL (Split 50:1) instrument->injection separation 4. Chromatographic Separation HP-5ms Column, Temperature Program injection->separation detection 5. Detection Flame Ionization Detector (FID) or Mass Spec (MS) separation->detection analysis 6. Data Analysis Integrate peaks, calculate % Area Purity detection->analysis

Sources

Validation

X-ray crystallography data for 1-(2,6-difluoro-3-methylphenyl)propan-2-one

[label="Co-crystal SCXRD Data\n(Supramolecular Decision matrix for X-ray crystallographic analysis of liquid pharmaceutical intermediates. Comparative Analysis of Crystallization Modalities Method A: In Situ Cryocrystall...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Co-crystal SCXRD Data\n(Supramolecular

Decision matrix for X-ray crystallographic analysis of liquid pharmaceutical intermediates.

Comparative Analysis of Crystallization Modalities

Method A: In Situ Cryocrystallization (The Native Approach)

This technique involves freezing the liquid target directly on the diffractometer. By utilizing an1, researchers can use an infrared or CO₂ laser to create a localized melt zone within a frozen capillary, allowing a single crystal to grow from the melt[1].

  • Advantage: Yields the absolute native conformation of 1-(2,6-difluoro-3-methylphenyl)propan-2-one without chemical alteration.

  • Limitation: Requires highly specialized OHCD hardware and is susceptible to failure if the compound is a strong glass-former rather than a crystalline nucleator.

Method B: Halogen-Bonded Co-crystallization (The Supramolecular Approach)

Fluorinated compounds and carbonyls are excellent candidates for supramolecular assembly. By introducing a strong halogen-bond donor like 2, the carbonyl oxygen of the propan-2-one moiety acts as a halogen-bond acceptor[2].

  • Advantage: Preserves the covalent integrity of the molecule while forcing it into a highly ordered, solid co-crystal lattice.

  • Limitation: The bulky co-former can sterically influence the native conformation of the target molecule.

Method C: Chemical Derivatization (The Covalent Approach)

A classic, highly reliable method for liquid ketones is reacting them with Brady's reagent to form a3[3]. The addition of the rigid, planar dinitrophenyl group drastically increases the lattice energy, yielding a highly diffracting solid.

  • Advantage: Does not require specialized cryo-equipment; reliably produces large, high-quality crystals.

  • Limitation: The target molecule is covalently modified, meaning the resulting X-ray data serves as a proxy rather than a native structure.

Experimental Protocols (Self-Validating Systems)

Protocol 1: In Situ Cryocrystallization via OHCD

Objective: Obtain the native SCXRD structure of 1-(2,6-difluoro-3-methylphenyl)propan-2-one.

  • Capillary Loading: Draw 2–3 μL of the pure liquid ketone into a 0.3 mm Lindemann glass capillary. Flame-seal both ends to prevent solvent evaporation or moisture ingress.

  • Flash Freezing: Mount the capillary on the goniometer. Subject the sample to a 110 K liquid nitrogen cryostream.

    • Causality: Rapid cooling bypasses the thermodynamic crystallization window, forcing the liquid into a polycrystalline or amorphous glass state[4].

  • Laser Zone Melting: Activate the OHCD CO₂ laser. Focus the beam to create a 1 mm localized melt zone. Sweep the laser along the capillary at a rate of 0.1 mm/h.

    • Causality: The moving laser acts as a thermal solvent front. By strictly controlling the cooling gradient at the trailing edge of the melt zone, thermodynamically favored single crystals propagate while chaotic polycrystalline nucleation is suppressed[4].

  • Data Collection: Once a single crystal fills the capillary cross-section, extinguish the laser and collect diffraction data at 110 K.

Protocol 2: 2,4-DNPH Derivatization

Objective: Obtain proxy structural data via a high-lattice-energy crystalline derivative.

  • Reagent Preparation: Dissolve 0.5 g of 2,4-dinitrophenylhydrazine (2,4-DNPH) in 10 mL of methanol. Add 1 mL of concentrated sulfuric acid dropwise.

  • Condensation Reaction: Add 1 equivalent of 1-(2,6-difluoro-3-methylphenyl)propan-2-one to the solution and stir at room temperature for 30 minutes.

    • Causality: The sulfuric acid protonates the carbonyl oxygen of the ketone. This drastically increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the terminal amine of the hydrazine[3].

  • Crystallization: Filter the resulting yellow/orange precipitate. Dissolve the crude solid in a minimal amount of hot ethyl acetate/ethanol (1:1). Allow the solvent to evaporate slowly over 48 hours.

    • Causality: The elimination of water yields a highly conjugated, planar hydrazone network. This extended π-system drives up the intermolecular stacking forces (lattice energy), forcing the previously liquid compound into a highly ordered, diffracting crystalline solid.

Quantitative Performance Comparison

The following table summarizes the expected crystallographic performance of each modality when applied to low-melting fluorinated phenylacetones:

ModalityStructural FidelityTypical Resolution (Å)Primary Equipment RequiredTime-to-Crystal
In Situ Cryocrystallization Absolute Native0.85 - 1.10OHCD Laser + Cryostream4 - 12 hours
Halogen Co-crystallization Supramolecular0.90 - 1.20Standard SCXRD2 - 7 days
2,4-DNPH Derivatization Covalent Proxy0.75 - 0.95Standard SCXRD1 - 3 days

References

  • Source: Indian Academy of Sciences (Resonance)
  • Source: MDPI (Crystals)
  • Source: Oxford Academic (National Science Review)
  • Source: Beilstein Journals (Beilstein Journal of Organic Chemistry)

Sources

Comparative

Analytical standards and reference materials for 1-(2,6-difluoro-3-methylphenyl)propan-2-one

Analytical Standards & Reference Materials for 1-(2,6-difluoro-3-methylphenyl)propan-2-one Executive Summary & Strategic Context 1-(2,6-difluoro-3-methylphenyl)propan-2-one is a specific fluorinated phenylacetone derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Standards & Reference Materials for 1-(2,6-difluoro-3-methylphenyl)propan-2-one

Executive Summary & Strategic Context

1-(2,6-difluoro-3-methylphenyl)propan-2-one is a specific fluorinated phenylacetone derivative. In forensic science and drug development, it serves as the immediate precursor for 2,6-difluoro-3-methylamphetamine , a designer stimulant. Unlike common commodity chemicals, this compound rarely exists as a shelf-stable Certified Reference Material (CRM) due to its niche status in "grey market" monitoring.

Consequently, researchers cannot simply "buy and compare" brands. The comparison lies between Custom Synthesis/In-House Certification (the scientific gold standard) versus Structural Surrogates (commercial analogs). This guide evaluates these approaches, providing the experimental rigor required to validate this compound for ISO 17025 compliant workflows.

Comparative Analysis: Standards & Material Grades

The following table objectively compares the three primary sources for obtaining analytical reference materials for this specific isomer.

FeatureOption A: In-House Certified Standard (qNMR) Option B: Commercial Structural Surrogates Option C: Research Grade (Custom Synthesis)
Identity Absolute (Confirmed via 1D/2D NMR & HRMS)Approximate (Isomers like 2,3-difluoro or 2,6-difluoro-4-methyl)High (Dependent on vendor COA)
Purity >99.0% (Traceable to SI via NIST Internal Std)>98% (But for the wrong isomer)>95% (Often unverified for specific impurities)
Traceability High (Direct linkage to primary qNMR standard)None (For the target analyte)Low (Vendor "batch" certification only)
Cost High (Labor + Instrument time)Low (

200/100mg)
Very High ($2,000+ per gram)
Lead Time 2–4 Weeks (Synthesis + Validation)2–3 Days 4–12 Weeks
Primary Use Quantification & Legal Defensibility Method Development (Retention Time approx.) Qualitative Screening

Recommendation: For forensic confirmation or GMP-grade synthesis, Option A is the only defensible choice. Option B is dangerous due to the high probability of co-elution with positional isomers.

Technical Validation Protocols

Since a commercial CRM is likely unavailable, you must characterize the material yourself. The following protocols ensure scientific integrity.

Protocol 3.1: Synthesis & Purification (The "Standard Generation" Phase)

Context: Adapting standard P2P synthesis to fluorinated substrates.

  • Precursor Selection: Start with 2,6-difluoro-3-methylbenzaldehyde .

  • Condensation: React with nitroethane (Henry Reaction) using ammonium acetate catalyst in acetic acid to form the nitrostyrene intermediate.

  • Reduction/Hydrolysis: Reduce the nitrostyrene using Iron/HCl or Raney Nickel to the oxime, followed by acid hydrolysis to yield the ketone (1-(2,6-difluoro-3-methylphenyl)propan-2-one).

  • Purification:

    • Step 1: Bisulfite adduct formation (removes non-ketone impurities).

    • Step 2: High-vacuum fractional distillation.

    • Step 3: Silica gel chromatography (Hexane:Ethyl Acetate 90:10).

Protocol 3.2: Quantitative NMR (qNMR) for Purity Assignment

Context: Establishing the purity value without a reference standard of the same molecule.

  • Internal Standard (IS) Selection: Use Dimethyl sulfone (DMSO2) or 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) . Requirement: Traceable to NIST SRM.

  • Sample Prep: Weigh exactly 10.0 mg of the synthesized ketone and 10.0 mg of IS into a vial. Dissolve in 0.75 mL CDCl₃.

  • Acquisition:

    • Instrument: 400 MHz (or higher) NMR.

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds (Critical: Must be >5x T1 of the longest proton relaxation to ensure full magnetization recovery).

    • Scans: 16–32.

  • Calculation:

    
    
    Where 
    
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Mass weighed,
    
    
    = Purity.[1]

Analytical Performance Data

Differentiation from Positional Isomers

The primary analytical challenge is distinguishing the 2,6-difluoro-3-methyl isomer from the 2,3-difluoro-6-methyl isomer.

GC-MS Fragmentation (EI, 70eV):

  • Target (2,6-difluoro-3-methyl):

    • Base Peak: m/z 43 (Acetyl cation, typical of methyl ketones).

    • Tropylium Ion: m/z 141 (2,6-difluoro-3-methylbenzyl cation). Key Differentiator.

  • Isomer (2,3-difluoro-6-methyl):

    • Tropylium Ion: m/z 141 (Intensity ratio differs due to "ortho effect" of fluorine/methyl interaction).

    • m/z 113: Loss of CO from the benzyl cation is often more pronounced in isomers where F is ortho to the alkyl chain.

Chromatographic Resolution (HPLC-UV):

  • Column: C18 Core-Shell (2.6 µm, 100 x 2.1 mm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Result: The 2,6-difluoro substitution pattern typically creates a larger dipole moment, resulting in a slightly shorter retention time (approx. 0.2–0.5 min shift) compared to the 2,3-difluoro isomer due to increased polarity.

Visualizations & Workflows

Figure 1: Standard Validation Workflow

This diagram illustrates the critical path from synthesis to a validated reference material.

ValidationWorkflow Start Raw Material (2,6-difluoro-3-methylbenzaldehyde) Synth Synthesis (Henry Rxn + Hydrolysis) Start->Synth Crude Crude Ketone Oil Synth->Crude Purify Purification (Distillation + Chromatography) Crude->Purify Check Identity Check (GC-MS + 1H NMR) Purify->Check Fail Reject/Repurify Check->Fail Isomers Detected Pass Purity Assignment Check->Pass Single Peak Fail->Purify qNMR qNMR Analysis (vs NIST Traceable IS) Pass->qNMR Final Validated Reference Material (Certificate of Analysis) qNMR->Final

Caption: Workflow for converting raw precursors into a validated, ISO-compliant analytical standard.

Figure 2: Isomer Differentiation Logic

Decision tree for confirming the specific 2,6-difluoro-3-methyl regioisomer.

IsomerLogic Sample Unknown Sample (m/z 184 Parent) MS GC-MS Spectrum Sample->MS Tropylium Tropylium Ion (m/z 141) MS->Tropylium Ratio Ratio m/z 141:113 Tropylium->Ratio HighRatio High Ratio (>5:1) 2,6-Difluoro Pattern Ratio->HighRatio LowRatio Low Ratio (<3:1) 2,3-Difluoro Pattern Ratio->LowRatio

Caption: Mass spectral logic for distinguishing the target compound from its closest isobaric impurities.

References

  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Retrieved from

  • Power, J. D., et al. (2017). "Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products." Drug Testing and Analysis. Retrieved from

  • Bouché, W., et al. (2022). "Electrochemical Sensing of Amphetamine-Type Stimulants (Pre)-Precursors." SSRN. Retrieved from

  • Sigma-Aldrich. (2024). Certified Reference Materials and qNMR Standards: Technical Guide. Retrieved from

  • PubChem. (2024). Compound Summary: Phenylacetone Derivatives. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

1-(2,6-difluoro-3-methylphenyl)propan-2-one proper disposal procedures

Professional Laboratory Disposal Protocols for Fluorinated Phenylacetone Derivatives: 1-(2,6-difluoro-3-methylphenyl)propan-2-one As drug development and synthetic research increasingly utilize complex halogenated precur...

Author: BenchChem Technical Support Team. Date: March 2026

Professional Laboratory Disposal Protocols for Fluorinated Phenylacetone Derivatives: 1-(2,6-difluoro-3-methylphenyl)propan-2-one

As drug development and synthetic research increasingly utilize complex halogenated precursors, establishing rigorous, self-validating disposal protocols is critical. 1-(2,6-difluoro-3-methylphenyl)propan-2-one is a specialized halogenated aryl ketone. Due to the presence of stable carbon-fluorine (C-F) bonds and a reactive ketone moiety, its waste stream cannot be managed via standard non-halogenated solvent protocols.

This guide provides authoritative, step-by-step operational methodologies for the proper characterization, segregation, and disposal of this compound in a professional laboratory setting, ensuring environmental compliance and laboratory safety.

Part 1: Waste Characterization & Causality

The Science of Halogenated Waste Segregation In chemical waste management, the distinction between halogenated and non-halogenated organic waste is paramount. 1-(2,6-difluoro-3-methylphenyl)propan-2-one contains two fluorine atoms on the phenyl ring.

When organic waste is ultimately destroyed via high-temperature rotary kiln incineration, the combustion of fluorinated compounds generates hydrofluoric acid (HF) gas[1]. If halogenated waste is improperly mixed with non-halogenated waste and sent to a standard incinerator, the resulting HF gas will aggressively corrode the incinerator's refractory lining and exhaust systems, and pose a severe environmental release hazard. Therefore, specialized incinerators equipped with caustic scrubbing systems (e.g., wet scrubbers using sodium hydroxide) are required to neutralize the acidic gases generated by halogenated compounds[1].

Attempting in-lab chemical neutralization (e.g., oxidation or reduction of the ketone) prior to disposal is strongly discouraged. Such procedures violate waste minimization principles, generate uncharacterized byproducts, and introduce unnecessary exposure risks. The self-validating standard for this material is direct segregation as Halogenated Organic Waste .

Part 2: Quantitative Data & Compatibility Matrix

To prevent dangerous cross-reactions in the waste accumulation area, researchers must adhere to strict compatibility guidelines when selecting primary waste containers and staging areas.

Table 1: Waste Segregation and Compatibility Matrix for Fluorinated Ketones

Waste Stream ComponentClassificationCompatible Container MaterialIncompatible Mixtures (DO NOT MIX)Final Treatment Method
1-(2,6-difluoro-3-methylphenyl)propan-2-one (Pure or in solvent)Halogenated Organic WasteHigh-Density Polyethylene (HDPE), Amber GlassStrong oxidizers, aqueous acids/bases, heavy metal wasteRotary Kiln Incineration with Caustic Scrubbing
Acetone / Ethanol (Wash solvents)Non-Halogenated Organic WasteHDPE, GlassHalogenated organics (unless used to wash the fluorinated ketone)Liquid Injection Incineration
Aqueous Wash Waste Aqueous WastePolypropylene (PP), HDPEOrganic solvents, water-reactive compoundsWastewater Treatment / Neutralization

Part 3: Step-by-Step Disposal Methodology

The following protocol outlines the operational workflow for safely routing 1-(2,6-difluoro-3-methylphenyl)propan-2-one from the benchtop to final institutional handoff.

Workflow: Benchtop Segregation and EHS Handoff

  • Point-of-Generation Segregation:

    • Action: Designate a specific, clearly labeled waste carboy exclusively for "Halogenated Organic Waste" inside the fume hood.

    • Causality: Immediate segregation prevents accidental mixing with standard non-halogenated solvents (like pure acetone or hexanes), which would needlessly increase the volume of expensive halogenated waste disposal and complicate the incineration process.

  • Container Selection & Verification:

    • Action: Utilize a UN-rated High-Density Polyethylene (HDPE) jerrican or an amber glass bottle. Ensure the cap has a chemically resistant PTFE (Teflon) liner.

    • Causality: Ketones can degrade certain low-density plastics over time. HDPE and PTFE provide the necessary chemical resistance to prevent leaching or container failure during temporary storage.

  • Volume Management & Secondary Containment:

    • Action: Fill the waste container to no more than 80% capacity. Place the primary container within a secondary containment bin capable of holding 110% of the primary container's volume.

    • Causality: The 20% headspace accommodates vapor expansion due to temperature fluctuations in the lab, preventing pressure-induced rupture. Secondary containment mitigates catastrophic spills if the primary vessel fails.

  • Regulatory Labeling:

    • Action: Affix a standard Hazardous Waste tag. Explicitly write "1-(2,6-difluoro-3-methylphenyl)propan-2-one" and the primary solvent (e.g., "Dichloromethane") on the label. Do not use abbreviations. Check the boxes for "Flammable" and "Toxic/Irritant".

    • Causality: Environmental Health and Safety (EHS) personnel and external licensed contractors rely on exact chemical nomenclature to manifest the waste according to EPA regulations and route it to the correct specialized incinerator[1].

  • Institutional Transfer:

    • Action: Submit a waste pickup request through your institution's EHS portal. Do not transport hazardous waste through public corridors yourself unless explicitly authorized and utilizing a sealed, crash-proof secondary transport cart.

Part 4: Operational Workflow Visualization

The following diagram illustrates the validated decision matrix for routing fluorinated ketone waste.

WasteRouting Start Generate Waste: 1-(2,6-difluoro-3-methylphenyl)propan-2-one CheckHalogen Structural Analysis: Identify C-F Bonds Start->CheckHalogen Segregate Segregate as: Halogenated Organic Waste CheckHalogen->Segregate Positive for Halogens (Fluorine) Container Select Compatible Container (HDPE or PTFE-lined Glass) Segregate->Container Label Apply Hazardous Waste Label (List all constituents explicitly) Container->Label EHS Transfer to EHS for High-Temp Incineration w/ Scrubbing Label->EHS

Decision matrix for the characterization and routing of fluorinated ketone laboratory waste.

References

1.[1] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). Available at:[Link]

Sources

Handling

Personal protective equipment for handling 1-(2,6-difluoro-3-methylphenyl)propan-2-one

An In-depth Technical Guide to the Safe Handling of 1-(2,6-difluoro-3-methylphenyl)propan-2-one Hazard Assessment: An Inference-Based Approach Given the data-poor nature of this specific molecule, a robust safety protoco...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Safe Handling of 1-(2,6-difluoro-3-methylphenyl)propan-2-one

Hazard Assessment: An Inference-Based Approach

Given the data-poor nature of this specific molecule, a robust safety protocol is built upon evaluating the hazards of its core structural motifs: a difluorinated aromatic ring and a propanone (ketone) functional group. Analysis of close structural analogs, such as 1-(2-fluoro-4-methylphenyl)-1-propanone and other difluorinated phenyl ketones, reveals a consistent pattern of hazards.

The primary anticipated risks associated with 1-(2,6-difluoro-3-methylphenyl)propan-2-one are:

  • Skin Irritation (H315): Fluorinated aromatic compounds frequently cause skin irritation upon contact.[1][2][3][4]

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation or damage.[1][2][3][4]

  • Harmful if Swallowed (H302): Oral toxicity is a potential hazard noted in similar chemical structures.[1][2]

  • Respiratory Irritation (H335): Inhalation of aerosols or dusts may lead to irritation of the respiratory tract.[1][2][3]

During thermal decomposition, as in a fire, the generation of highly toxic and corrosive gases such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen fluoride (HF) is possible.[5][6]

The Hierarchy of Controls: Engineering Safety

Personal Protective Equipment (PPE) is the final line of defense. The primary safety measures involve robust engineering and administrative controls to minimize exposure.

  • Engineering Controls: All manipulations of this compound, from weighing to solution preparation and reaction quenching, must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[7][8] The work area should be equipped with an accessible eyewash station and a safety shower.[3][9]

  • Administrative Controls: Develop a written Standard Operating Procedure (SOP) for all tasks involving this chemical.[7] Access to the compound should be restricted to trained personnel who have read and understood this guide and the relevant safety procedures. Never work alone when handling hazardous materials.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory. The specific equipment required varies with the scale and nature of the operation.

Task / Exposure LevelEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low Volume / Dilute Solutions (e.g., preparing analytical standards)Safety glasses with side shields.[10]Nitrile gloves (double-gloving recommended).Standard laboratory coat.Not required if handled exclusively within a fume hood.
High Volume / Concentrated Material (e.g., weighing neat material, large-scale transfers)Chemical safety goggles and a face shield.[7][10][11]Chemical-resistant gloves (e.g., neoprene over nitrile).[7]Chemical-resistant apron or coveralls over a fire-resistant lab coat.[7]Not required if handled exclusively within a fume hood. For spill cleanup outside of a hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.

Operational & Disposal Plans: A Step-by-Step Guide

Adherence to a strict, methodical workflow is critical for safety. The following diagram and procedures outline the lifecycle of the chemical in the laboratory.

G cluster_prep Preparation & Handling cluster_cleanup Post-Procedure Receiving Receiving & Storage - Store sealed in a cool, dry, well-ventilated area. - Verify container integrity. Weighing Weighing - Perform in fume hood. - Use anti-static measures. Receiving->Weighing Verify SDS/Label Dissolution Dissolution & Transfer - Add solid to solvent slowly. - Ground equipment for static. Weighing->Dissolution Transfer solid Reaction Reaction & Workup - Maintain inert atmosphere if required. - Quench cautiously. Dissolution->Reaction Charge reactor Spill Spill Management - Evacuate if large. - Absorb with inert material (sand, vermiculite). - Collect in sealed container. Reaction->Spill In case of spill Decontamination Decontamination - Clean glassware and work surfaces. - Remove and dispose of PPE correctly. Reaction->Decontamination End of experiment Disposal Waste Disposal - Segregate halogenated organic waste. - Label container clearly. - Follow institutional guidelines. Spill->Disposal Contain and collect Decontamination->Disposal Segregate waste

Sources

© Copyright 2026 BenchChem. All Rights Reserved.